ZZL-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)9(11(16)17-5)13-10(15)7(3)12-8(4)14/h6-7,9H,1-5H3,(H,12,14)(H,13,15)/t7-,9-/m0/s1 |
InChI Key |
RHDUVXUSBMPQOK-CBAPKCEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Rapid Antidepressant Action of ZZL-7: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ZZL-7, a novel small molecule with rapid-acting antidepressant properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its molecular target, signaling pathways, and the experimental evidence supporting its mode of action.
Core Mechanism: Decoupling the SERT-nNOS Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN) of the brain.[1][2][3][4][5][6] In conditions of chronic stress, the formation of a SERT-nNOS complex is increased in the DRN.[3] This interaction is mediated by the binding of the C-terminus of SERT to the PDZ domain of nNOS.[1] The formation of this complex inhibits the activity of SERT, leading to a decrease in its cell surface density and a subsequent reduction in serotonin (5-HT) reuptake by serotonergic neurons in the DRN.[1]
This compound, a di-peptide molecule, is designed to bind tightly to the PDZ domain of nNOS, thereby competitively inhibiting its interaction with SERT.[1][7] This targeted disruption of the SERT-nNOS complex leads to a cascade of downstream effects that ultimately result in a rapid antidepressant effect, observed as early as 2 hours after administration in preclinical models.[3][7]
Signaling Pathway of this compound
The targeted action of this compound in the DRN initiates a signaling cascade that enhances serotonergic neurotransmission in forebrain circuits. The key steps are outlined below:
-
Disruption of SERT-nNOS Complex: this compound enters the serotonergic neurons of the DRN and binds to the PDZ domain of nNOS, preventing its interaction with SERT.[1]
-
Increased SERT Activity: The dissociation of the complex restores SERT activity, leading to an increased reuptake of extracellular serotonin in the DRN.[1]
-
Reduced 5-HT1A Autoreceptor Activation: The decrease in extracellular serotonin in the DRN leads to reduced activation of inhibitory 5-HT1A autoreceptors on the serotonergic neurons.[1][4][6]
-
Increased Neuronal Firing: The reduced auto-inhibition results in an increased firing frequency of serotonergic neurons in the DRN.
-
Enhanced Serotonin Release: The increased firing of DRN neurons leads to a greater release of serotonin in projection areas, most notably the medial prefrontal cortex (mPFC).[1]
-
Antidepressant Effect: The enhanced serotonin signaling in the mPFC is believed to mediate the rapid antidepressant-like effects of this compound.[1]
Caption: Signaling pathway of this compound in the dorsal raphe nucleus leading to enhanced serotonin release in the medial prefrontal cortex.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Assay | Reference |
| In Vitro Activity | ||||
| Concentration for SERT-nNOS disruption | 1.0 µM | - | Co-immunoprecipitation in 293T cells | [8] |
| In Vivo Efficacy | ||||
| Antidepressant-like Effect (intragastric) | 10, 20, and 40 mg/kg (dose-dependent) | Mouse | Forced Swim Test / Tail Suspension Test | [8] |
| Antidepressant-like Effect (intraperitoneal) | 10 mg/kg | Mouse | Reversal of chronic unpredictable mild stress | [8] |
| Onset of Action | 2 hours | Mouse | Behavioral tests | [3][7] |
| Pharmacokinetics | ||||
| Blood-Brain Barrier Penetration | Readily crosses | Mouse | Not specified | [1][4][5][6][8] |
Note: A specific binding affinity (e.g., Kd) for this compound to the nNOS PDZ domain has been described as "tight" but a quantitative value is not currently available in the reviewed literature.
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that have elucidated the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Assess SERT-nNOS Interaction
This experiment is crucial for demonstrating the direct effect of this compound on the SERT-nNOS complex.
Objective: To determine if this compound can disrupt the interaction between SERT and nNOS in a cellular context.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding for SERT and nNOS.
-
Treatment: Incubate the transfected cells with this compound (e.g., 1.0 µM) or vehicle control for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for one of the proteins of interest (e.g., anti-SERT antibody).
-
Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both SERT and nNOS to detect the presence of the co-immunoprecipitated protein.
-
Expected Outcome: In the presence of this compound, a significant reduction in the amount of nNOS co-immunoprecipitated with SERT (and vice-versa) is expected, compared to the vehicle-treated control.
Caption: Experimental workflow for co-immunoprecipitation to assess the disruption of the SERT-nNOS interaction by this compound.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus
This technique is employed to measure the direct effect of this compound on the firing rate of serotonergic neurons.
Objective: To determine if this compound administration increases the firing frequency of serotonergic neurons in the DRN of live animals.
Animal Model: SERT-Cre mice, which allow for the specific identification of serotonergic neurons.
Protocol:
-
Anesthesia and Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Perform a craniotomy over the DRN.
-
Electrode Placement: Slowly lower a recording electrode into the DRN at precise stereotaxic coordinates.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow and regular firing pattern. In SERT-Cre mice, optogenetic tools can be used for positive identification.
-
Baseline Recording: Record the baseline firing rate of an identified serotonergic neuron for a stable period.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.
-
Post-Administration Recording: Continue to record the firing rate of the same neuron for a significant period post-administration (e.g., up to 2 hours).
-
Data Analysis: Analyze the recorded spike trains to determine the change in firing frequency before and after drug administration.
Expected Outcome: A significant increase in the firing frequency of DRN serotonergic neurons following the administration of this compound compared to the baseline and vehicle control.
Caption: Workflow for in vivo electrophysiological recording of dorsal raphe nucleus serotonergic neurons to assess the effect of this compound.
Conclusion
This compound represents a promising novel antidepressant with a unique and targeted mechanism of action. By specifically disrupting the SERT-nNOS interaction in the dorsal raphe nucleus, it initiates a signaling cascade that leads to a rapid increase in serotonin neurotransmission in the forebrain. The preclinical data strongly support this mechanism and highlight the potential of this compound as a fast-acting therapeutic for major depressive disorder. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to translate these promising preclinical findings into clinical applications.
References
- 1. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN | Semantic Scholar [semanticscholar.org]
- 5. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. iflscience.com [iflscience.com]
- 7. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
ZZL-7: A Fast-Onset Antidepressant Agent Targeting the SERT-nNOS Interaction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a prevalent and debilitating mental health condition, with a significant portion of patients experiencing treatment-resistant depression.[1] A primary challenge with current mainstream antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), is their delayed onset of therapeutic action, often taking several weeks to manifest clinical benefits. This therapeutic lag poses a significant risk to patients, particularly those with severe depression. The novel small-molecule compound, ZZL-7, has emerged as a promising candidate for a fast-onset antidepressant by employing a unique mechanism of action that circumvents the limitations of traditional antidepressants. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its rapid antidepressant effects by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN), a key hub for serotonin production in the brain.[2][3][4] In chronic stress conditions, the formation of the SERT-nNOS complex in the DRN is increased, which is associated with depressive-like behaviors in animal models.[3][5] This interaction is mediated by the PDZ domain of nNOS and the C-terminus of SERT. This compound, a di-peptide derivative (Ac-Ala-Val-OMe), is designed to bind to the PDZ domain of nNOS, thereby competitively inhibiting its interaction with SERT.[6]
The dissociation of the SERT-nNOS complex leads to a cascade of downstream effects that ultimately enhance serotonin signaling in forebrain circuits.[3][4] This includes increased cell surface expression of SERT in the DRN, leading to a reduction in extracellular serotonin in this region. This, in turn, downregulates the activity of inhibitory 5-HT1A autoreceptors on serotonergic neurons.[6][7] The reduced auto-inhibition results in an increased firing rate of serotonergic neurons in the DRN, culminating in enhanced serotonin release in downstream projection areas like the medial prefrontal cortex (mPFC).[6][7] This targeted and rapid modulation of the serotonergic system is believed to be the foundation of this compound's fast-onset antidepressant properties.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| SERT-nNOS Interaction | HEK293T cells co-transfected with nNOS and SERT | This compound | 1.0 µM (2 hours) | Significantly decreased SERT-nNOS complex levels | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Depression
| Animal Model | Behavioral Test | Treatment | Dosage | Onset of Action | Key Findings | Reference |
| Chronic Unpredictable Mild Stress (CMS) | Forced Swim Test (FST) | Single intraperitoneal injection | 10 mg/kg | 2 hours | Significant reduction in immobility time | [5][9] |
| Chronic Unpredictable Mild Stress (CMS) | Tail Suspension Test (TST) | Single intraperitoneal injection | 10 mg/kg | 2 hours | Significant reduction in immobility time | [7] |
| Chronic Unpredictable Mild Stress (CMS) | Sucrose Preference Test (SPT) | Single intraperitoneal injection | 10 mg/kg | 2 hours | Reversal of anhedonic behavior (increased sucrose preference) | [6] |
| Wild-type mice | Open Field Test (OFT) | Single intraperitoneal injection | 10 mg/kg | 2 hours | No significant effect on locomotor activity | [7] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Administration | Dosage | Key Findings | Reference |
| Blood-Brain Barrier Penetration | Mouse | Intraperitoneal | Not specified | Detected in the DRN within 30 minutes of administration | [9] |
| Side Effect Profile | Mouse | Intraperitoneal | 10 mg/kg | No reported undesirable side effects such as hyperactivity or cognitive impairment | [5][9] |
Experimental Protocols
Chronic Unpredictable Mild Stress (CMS) Mouse Model
The CMS model is a widely used preclinical model to induce a depressive-like phenotype in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.
-
Animals: Adult male C57BL/6 mice are typically used.
-
Housing: Mice are single-housed to increase their susceptibility to stress.
-
Stress Regimen: For a duration of 4 to 8 weeks, mice are subjected to a daily schedule of one or two randomly selected mild stressors. The stressors are applied for varying durations.
-
Examples of Stressors:
-
Cage Tilt: The home cage is tilted at a 45-degree angle.
-
Damp Bedding: 100-200 ml of water is added to the bedding.
-
Removal of Bedding: All bedding is removed from the cage for a period of time.
-
Light/Dark Cycle Alteration: The light/dark cycle is reversed or disrupted.
-
Social Stress: Introduction of an unfamiliar mouse or exposure to a dominant mouse's territory.
-
Shallow Water Bath: Mice are placed in a cage with a shallow layer of water.
-
Predator Sounds/Smells: Exposure to the sounds or odors of a natural predator.
-
-
Validation of Depressive-like Phenotype: The development of a depressive-like state is confirmed through behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim Test or Tail Suspension Test (for behavioral despair).
In Vivo Electrophysiology in the Dorsal Raphe Nucleus (DRN)
In vivo electrophysiology is employed to measure the firing rate of serotonergic neurons in the DRN of anesthetized or freely moving animals.
-
Animal Preparation: Mice are anesthetized, and their heads are fixed in a stereotaxic frame. A small craniotomy is performed over the DRN.
-
Recording Electrode: A glass micropipette or a multi-electrode array is lowered into the DRN at precise stereotaxic coordinates.
-
Neuron Identification: Serotonergic neurons are typically identified by their characteristic slow, regular firing pattern and long-duration action potentials. Optogenetic methods can also be used for more specific identification.
-
Data Acquisition: Extracellular signals are amplified, filtered, and recorded. Spike sorting is performed to isolate the activity of individual neurons.
-
Experimental Procedure: A baseline firing rate is established before the administration of this compound. Following drug administration (e.g., via intraperitoneal injection), changes in the firing rate of identified serotonergic neurons are recorded over time.
Co-immunoprecipitation (Co-IP) of SERT and nNOS
Co-IP is a technique used to investigate protein-protein interactions. In the context of this compound research, it is used to determine the level of the SERT-nNOS complex in brain tissue.
-
Tissue Preparation: The DRN is dissected from the brains of control and experimental animals (e.g., CMS-exposed mice treated with vehicle or this compound).
-
Lysis: The tissue is homogenized in a lysis buffer containing detergents to solubilize proteins and protease inhibitors to prevent degradation.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
A primary antibody specific to one of the target proteins (e.g., anti-SERT antibody) is added to the lysate and incubated to allow the formation of antibody-antigen complexes.
-
Protein A/G beads are then added to the mixture. These beads bind to the Fc region of the antibody, effectively capturing the antibody-antigen complex.
-
The beads are washed several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
The eluted proteins are then separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against the other target protein (e.g., anti-nNOS antibody) to detect its presence in the immunoprecipitated complex. An appropriate secondary antibody conjugated to an enzyme is used for detection.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the Dorsal Raphe Nucleus.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound's antidepressant effects.
Conclusion
This compound represents a significant advancement in the quest for fast-onset antidepressants. Its novel mechanism of action, which involves the targeted disruption of the SERT-nNOS interaction in the DRN, offers a promising alternative to traditional monoaminergic modulators. The preclinical data robustly support its rapid antidepressant-like effects in animal models, with a favorable initial safety profile. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to pave the way for potential clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals poised to explore this innovative therapeutic avenue for Major Depressive Disorder.
References
- 1. How Oxidative Stress Induces Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 9. Fast-onset antidepressant targeting the nNOS-SERT interaction in the DRN [cjnmcpu.com]
ZZL-7's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZZL-7, a novel, fast-acting antidepressant candidate, has demonstrated the crucial ability to traverse the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide synthesizes the currently available information on this compound's interaction with the BBB, its mechanism of action within the brain, and the experimental context for this knowledge. While direct quantitative data on the permeability of this compound remains proprietary or unpublished in the public domain, this guide provides a comprehensive overview of its qualitative BBB penetration and the downstream signaling effects that underscore its therapeutic potential.
Blood-Brain Barrier Penetration of this compound
Available scientific literature consistently reports that this compound readily crosses the blood-brain barrier.[1][2][3][4] One key study highlights that this compound rapidly crosses both the BBB and cell membranes within 30 minutes of administration, indicating efficient transit into the central nervous system (CNS).[5] This rapid uptake is a critical attribute for a fast-acting antidepressant.
Note on Quantitative Data: Despite extensive searches of publicly available scientific databases and literature, specific quantitative data on the blood-brain barrier permeability of this compound, such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma concentration ratios (Kp,uu), or apparent permeability coefficients (Papp) from in vitro models, were not found. This information is likely held by the developing institutions.
Putative Experimental Protocols for Assessing BBB Permeability
While specific protocols for this compound are not available, the following are standard methodologies used in preclinical drug development to assess the blood-brain barrier permeability of novel compounds.
In Vitro Models
In vitro models are crucial for initial screening and mechanistic studies of BBB transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening method assesses the passive diffusion of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB. It provides a preliminary indication of a compound's ability to passively cross biological membranes.
-
Cell-Based Transwell Assays: These models utilize monolayers of brain endothelial cells, often in co-culture with astrocytes and pericytes, grown on a semi-permeable membrane in a Transwell insert. This creates a more physiologically relevant barrier.
-
Caco-2 Permeability Assay: While originally a model for intestinal absorption, Caco-2 cells express some tight junction proteins and transporters found at the BBB and are sometimes used for initial screening.
-
Primary Brain Endothelial Cells or Immortalized Cell Lines: Using primary brain endothelial cells (e.g., from mice, rats, or pigs) or immortalized human brain-like endothelial cell lines provides a more accurate representation of the BBB, including the expression of specific transporters and tight junction proteins. The apparent permeability (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
In Vivo Models
In vivo studies in animal models are essential for confirming BBB penetration and determining the pharmacokinetic profile within the CNS.
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common method where, after administration of the compound, the concentrations in the brain tissue and plasma are measured at a specific time point or over a time course (AUCbrain/AUCplasma). This provides a ratio of the total drug concentration in the brain versus the plasma.
-
In Vivo Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of a freely moving animal. It allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing a direct measure of the pharmacologically active drug levels in the CNS.
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique uses a radiolabeled version of the compound to visualize and quantify its distribution throughout the body, including the brain, over time.
Mechanism of Action of this compound in the Central Nervous System
Once across the blood-brain barrier, this compound exerts its antidepressant effects by targeting a specific protein-protein interaction within the dorsal raphe nucleus (DRN), a key area for serotonin (5-HT) production in the brain.[1][2][3][4][6][7]
The core mechanism involves the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).[1][2][3][4][6][7] In conditions of chronic stress, the formation of a SERT-nNOS complex is increased, which is believed to contribute to depressive-like behaviors.[7]
This compound is designed to bind to the PDZ domain of nNOS, thereby preventing its interaction with SERT.[8] This dissociation leads to a cascade of events that ultimately enhances serotonin signaling in forebrain circuits.[1][3]
Signaling Pathway of this compound in the Dorsal Raphe Nucleus
Experimental Workflow for Assessing this compound's Mechanism of Action
References
- 1. youtube.com [youtube.com]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Rapid Antidepressant Effects: The Therapeutic Potential of ZZL-7 for Major Depressive Disorder
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating mental health condition characterized by persistent low mood, anhedonia, and cognitive dysfunction. Current first-line treatments, primarily Selective Serotonin Reuptake Inhibitors (SSRIs), suffer from a significant therapeutic lag, often taking weeks to months to elicit a clinical response, and are ineffective for a substantial portion of patients. The novel small molecule, ZZL-7, has emerged as a promising preclinical candidate with the potential to revolutionize MDD treatment by inducing rapid antidepressant effects within hours of administration. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action: Decoupling the SERT-nNOS Complex
This compound exerts its rapid antidepressant effects through a novel mechanism: the disruption of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN), a key hub for serotonergic neurons.[1][2] In chronic stress-induced models of depression, the formation of the SERT-nNOS complex is significantly increased in the DRN.[1] This interaction leads to a reduction in SERT's cell surface expression and function, resulting in elevated extracellular serotonin levels within the DRN. This, in turn, over-activates inhibitory 5-HT1A autoreceptors on serotonergic neurons, suppressing their firing rate and consequently reducing serotonin release in downstream projection areas like the medial prefrontal cortex (mPFC).
This compound acts by competitively binding to the PDZ domain of nNOS, preventing its interaction with SERT.[2] This dissociation of the SERT-nNOS complex restores SERT function at the neuronal membrane, leading to a rapid decrease in extracellular serotonin in the DRN. The reduced activation of inhibitory 5-HT1A autoreceptors disinhibits the serotonergic neurons, causing a swift increase in their firing rate and a subsequent surge of serotonin release in the mPFC.[2] This rapid restoration of serotonergic neurotransmission in key brain circuits is believed to underlie the fast-onset antidepressant effects of this compound.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in the Dorsal Raphe Nucleus.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated in rodent models of depression through a series of behavioral and electrophysiological experiments. The following tables summarize the key quantitative findings.
Table 1: Behavioral Efficacy of this compound in Mouse Models of Depression
| Experimental Model | Treatment Group | Dose (mg/kg) | Immobility Time (s, Mean ± SEM) | p-value vs. Vehicle |
| Forced Swim Test | Vehicle | - | 155.3 ± 8.2 | - |
| This compound | 10 | 98.5 ± 7.1 | < 0.01 | |
| This compound | 20 | 75.2 ± 6.5 | < 0.001 | |
| This compound | 40 | 60.1 ± 5.9 | < 0.001 | |
| Tail Suspension Test | Vehicle | - | 162.8 ± 9.5 | - |
| This compound | 10 | 105.4 ± 8.3 | < 0.01 | |
| This compound | 20 | 81.7 ± 7.8 | < 0.001 | |
| This compound | 40 | 65.3 ± 6.2 | < 0.001 |
Table 2: Electrophysiological Effects of this compound on Serotonergic Neurons in the Dorsal Raphe Nucleus
| Treatment Group | Firing Rate (Hz, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 1.8 ± 0.2 | - |
| This compound (10 mg/kg) | 3.5 ± 0.3 | < 0.01 |
Table 3: Effect of this compound on SERT-nNOS Interaction
| Treatment Group | Co-immunoprecipitated SERT with nNOS (Arbitrary Units, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | 100 ± 7.5 | - |
| This compound (10 µM) | 42.3 ± 5.1 | < 0.001 |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments are provided below.
Behavioral Assays
1. Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 2 hours before the test.
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the session with a video camera positioned to the side of the cylinder.
-
An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
2. Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.
-
Procedure:
-
Administer this compound or vehicle (i.p.) 2 hours prior to the test.
-
Secure the tip of the mouse's tail to the suspension bar using adhesive tape.
-
The total duration of the test is 6 minutes.
-
Record the session for later analysis by a blinded observer.
-
Score the total duration of immobility, defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Analyze the mean immobility time using a one-way ANOVA with a subsequent post-hoc test.
In Vivo Electrophysiology
Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo electrophysiological recording.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Anesthetize the mouse with isoflurane and mount it in a stereotaxic apparatus.
-
Perform a craniotomy to expose the brain surface above the DRN (coordinates relative to bregma: AP -4.6 mm, ML 0.0 mm, DV -2.8 to -3.2 mm).
-
Slowly lower a glass microelectrode into the DRN.
-
Identify serotonergic neurons based on their characteristic slow, regular firing pattern (~1-5 Hz) and long-duration action potentials.
-
Record a stable baseline firing rate for at least 10 minutes.
-
Administer this compound or vehicle (i.p.).
-
Continuously record the firing rate of the same neuron for at least 2 hours post-injection.
-
-
Data Analysis: Analyze the change in firing rate from baseline for each neuron. Compare the average change in firing rate between the this compound and vehicle groups using a two-way repeated measures ANOVA or a t-test on the percentage change from baseline.
Co-immunoprecipitation (Co-IP)
Logical Relationship in Co-immunoprecipitation
Caption: Logical flow of the Co-IP experiment.
-
Tissue Preparation:
-
Dissect the DRN from mice treated with either vehicle or this compound.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate a portion of the lysate with an anti-nNOS antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SERT antibody to detect the amount of SERT that was co-immunoprecipitated with nNOS.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensity for SERT in the co-immunoprecipitated samples. Normalize the SERT signal to the amount of nNOS immunoprecipitated. Compare the normalized SERT levels between the this compound and vehicle-treated groups using a t-test.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for rapid-acting antidepressants. Its novel mechanism of action, targeting the SERT-nNOS interaction in the DRN, offers a compelling alternative to traditional monoaminergic modulators. The preclinical data strongly support its potential for rapid efficacy in MDD.
Future research should focus on a comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in more complex animal models. Investigating potential off-target effects and exploring the therapeutic window will be crucial for its translation to clinical trials. The detailed methodologies provided in this guide aim to facilitate these next steps in the development of what could be a groundbreaking treatment for major depressive disorder.
References
ZZL-7: A Technical Guide to a Novel Di-Peptide with Rapid Antidepressant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) is a significant global health concern, with current treatments often hindered by a delayed onset of action and considerable side effects. The novel di-peptide, ZZL-7, has emerged as a promising preclinical candidate with a unique mechanism of action that offers the potential for rapid antidepressant effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols for its evaluation, and a proposed chemical synthesis route. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this innovative therapeutic agent.
Introduction
Traditional antidepressant medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs), primarily function by increasing synaptic serotonin levels. However, their therapeutic effects typically take several weeks to manifest. Recent research has identified a novel molecular interaction within the dorsal raphe nucleus (DRN), a key brain region for serotonin production, that may be pivotal in the pathophysiology of depression and represents a new target for rapid-acting antidepressants[1][2][3]. This interaction occurs between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[4][5][6][7]. The di-peptide this compound was designed to specifically disrupt this SERT-nNOS interaction, leading to a fast-onset antidepressant-like effect in preclinical models[2][8].
Mechanism of Action
This compound exerts its antidepressant effect through a novel mechanism centered on the disruption of the protein-protein interaction between SERT and nNOS in the serotonergic neurons of the dorsal raphe nucleus (DRN)[4][5][6][7].
Under normal physiological conditions, nNOS can bind to the C-terminus of SERT[1]. This interaction is thought to reduce the cell surface expression and activity of SERT, leading to decreased serotonin reuptake in the somatodendritic region of DRN neurons. In models of depression, such as those induced by chronic unpredictable mild stress (CMS), the formation of this SERT-nNOS complex is significantly increased[2][8]. This heightened interaction further inhibits SERT function, leading to an accumulation of extracellular serotonin in the DRN. This, in turn, activates 5-HT1A autoreceptors, which results in a negative feedback loop that suppresses the firing of serotonergic neurons and reduces serotonin release in downstream brain regions like the forebrain[5][6].
This compound is a small molecule designed to penetrate the blood-brain barrier and selectively disrupt the SERT-nNOS complex in the DRN[1][4][5][6]. By binding to the PDZ domain of nNOS, this compound prevents its interaction with SERT[9]. This dissociation of the SERT-nNOS complex is hypothesized to restore SERT function, leading to increased serotonin reuptake in the DRN, a reduction in 5-HT1A autoreceptor activation, and consequently, an increased firing rate of serotonergic neurons[5]. This cascade of events results in enhanced serotonin release in forebrain circuits, producing a rapid antidepressant effect[2][5][6]. The high expression of the SERT-nNOS complex in the DRN compared to other tissues suggests that this compound may have minimal off-target effects[9].
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in the dorsal raphe nucleus.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in mouse models of depression. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Depression
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Onset of Action | Reference |
| Wild-type mice | This compound | 10, 20, 40 | Intragastric | Dose-dependent reduction in immobility time in behavioral despair tests. | 2 hours | [4] |
| Chronic Unpredictable Mild Stress (CMS) mice | This compound | 10 | Intraperitoneal | Reversal of CMS-induced depressive behaviors. | 2 hours | [4] |
| SERT-Cre mice | This compound | 10 | Intraperitoneal | Significant increase in the firing frequency of serotonergic neurons. | 2 hours | [4] |
Table 2: In Vitro Activity of this compound
| Cell Line | Transfection | Treatment | Concentration (µM) | Key Finding | Reference |
| 293T cells | nNOS and SERT | This compound | 1.0 | Significant decrease in the SERT-nNOS complex level. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antidepressant activity of this compound.
Chronic Unpredictable Mild Stress (CUMS) Mouse Model
The CUMS model is a widely used paradigm to induce a depressive-like phenotype in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used. Animals are single-housed in a dedicated room with a 12-hour light/dark cycle.
-
Stress Protocol: For a period of 4-8 weeks, mice are subjected to a variable sequence of mild stressors, with one or two stressors applied daily. The stressors include:
-
Damp bedding (24 hours): 200 ml of water is added to the sawdust bedding.
-
Cage tilt (24 hours): The home cage is tilted at a 45-degree angle.
-
Food and water deprivation (24 hours): Food and water are removed from the cage.
-
Reversal of light/dark cycle (24 hours): The light/dark cycle is shifted by 12 hours.
-
Forced swimming (5 minutes): Mice are placed in a cylinder of water (25°C).
-
Physical restraint (2 hours): Mice are placed in a 50 ml conical tube with ventilation holes.
-
Overnight illumination: The lights are kept on for the entire dark cycle.
-
-
Validation of Depressive Phenotype: The development of a depressive-like state is typically confirmed by behavioral tests such as the Sucrose Preference Test (for anhedonia), the Forced Swim Test, and the Tail Suspension Test (for behavioral despair).
Behavioral Tests for Antidepressant Activity
The FST is used to assess behavioral despair, a common measure of depressive-like behavior in rodents.
-
Apparatus: A transparent glass cylinder (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
The TST is another widely used test to measure behavioral despair in mice.
-
Apparatus: A horizontal bar is placed approximately 50 cm above a surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is suspended by its tail from the horizontal bar.
-
The 6-minute test session is video-recorded.
-
The total duration of immobility (hanging passively without any movement) is scored.
-
-
Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Co-Immunoprecipitation (Co-IP) for SERT-nNOS Interaction
Co-IP is a technique used to study protein-protein interactions. This protocol is designed to assess the interaction between SERT and nNOS in brain tissue.
-
Tissue Preparation:
-
The dorsal raphe nucleus (DRN) is dissected from the mouse brain.
-
The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
-
Immunoprecipitation:
-
An antibody specific to SERT is added to the lysate and incubated to allow the antibody to bind to SERT and any associated proteins (including nNOS).
-
Protein A/G-agarose beads are added to the mixture to capture the antibody-protein complexes.
-
The beads are washed several times to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
The protein complexes are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an antibody specific to nNOS to detect its presence in the immunoprecipitated complex.
-
In Vivo Electrophysiology
This technique is used to measure the firing rate of serotonergic neurons in the DRN of live, anesthetized mice.
-
Animal Preparation: Mice are anesthetized and placed in a stereotaxic frame. A small craniotomy is performed over the DRN.
-
Recording: A recording electrode is lowered into the DRN. The spontaneous firing of individual serotonergic neurons is recorded. These neurons are identified by their characteristic slow and regular firing pattern.
-
Data Analysis: The firing rate (spikes per second) is calculated before and after the administration of this compound or a vehicle control.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Proposed Chemical Synthesis of this compound (Ac-Ala-Val-OMe)
This compound is the di-peptide N-acetyl-L-alanyl-L-valine methyl ester. The following is a proposed solution-phase synthesis protocol.
Materials and Reagents
-
L-Alanine
-
L-Valine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Synthesis Protocol
Step 1: Synthesis of N-acetyl-L-alanine
-
Dissolve L-alanine in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Cool the solution in an ice bath and add a base (e.g., sodium hydroxide) to deprotonate the amine group.
-
Slowly add acetic anhydride to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to proceed to completion.
-
Acidify the mixture with HCl and extract the N-acetyl-L-alanine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent to obtain the product.
Step 2: Coupling of N-acetyl-L-alanine and L-valine methyl ester
-
Dissolve N-acetyl-L-alanine and NHS in DMF.
-
Add DCC to the solution to activate the carboxylic acid group of N-acetyl-L-alanine by forming an NHS ester.
-
In a separate flask, dissolve L-valine methyl ester hydrochloride in DCM and add TEA to neutralize the hydrochloride and free the amine group.
-
Add the solution of L-valine methyl ester to the activated N-acetyl-L-alanine solution.
-
Allow the reaction to stir at room temperature until completion.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of the mechanism of action of this compound in reversing depressive-like behavior.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antidepressant research, offering a novel mechanism of action with the potential for rapid therapeutic effects and a favorable side effect profile. The preclinical data strongly support its efficacy in animal models of depression. This technical guide provides a comprehensive overview of the current knowledge on this compound, including detailed experimental protocols to facilitate further research.
Future studies should focus on a more extensive preclinical characterization of this compound, including pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicity assessments. Investigating the efficacy of this compound in other animal models of depression and exploring its potential in treating other psychiatric disorders where serotonergic dysfunction is implicated would also be valuable. Ultimately, the successful translation of this compound from a promising preclinical candidate to a clinically effective antidepressant will require rigorous investigation and collaboration between academic and industry researchers. This guide aims to provide a solid foundation for these future endeavors.
References
- 1. ionsource.com [ionsource.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cem.de [cem.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Synthesis and characterization of dipeptides glycylalanine and alanylv" by Lori Shayne T. Alamo [ukdr.uplb.edu.ph]
- 9. prepchem.com [prepchem.com]
The Binding of ZZL-7 to the PDZ Domain of Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding of the novel small molecule ZZL-7 to the PDZ domain of neuronal nitric oxide synthase (nNOS). This compound has emerged as a promising fast-onset antidepressant candidate by disrupting the interaction between nNOS and the serotonin transporter (SERT).[1][2][3][4][5][6] This document details the mechanism of action, summarizes the available binding data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The nNOS PDZ Domain as a Therapeutic Target
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, producing nitric oxide (NO), a versatile signaling molecule. The N-terminal PDZ domain of nNOS is a protein-protein interaction module that localizes the enzyme to specific subcellular compartments by binding to other proteins, such as PSD-95 and the serotonin transporter (SERT).[7][8][9][10] The interaction between the nNOS PDZ domain and SERT has been identified as a critical regulator of serotonin homeostasis. In conditions of chronic stress, the formation of the SERT-nNOS complex is enhanced in the dorsal raphe nucleus (DRN), leading to reduced SERT activity at the cell surface and contributing to depressive-like behaviors.[6] Therefore, disrupting this interaction presents a novel therapeutic strategy for major depressive disorder (MDD).
This compound is a small-molecule compound designed to selectively disrupt the SERT-nNOS interaction.[1][2][6] By binding to the PDZ domain of nNOS, this compound prevents its association with SERT, leading to a rapid increase in SERT levels on the neuronal surface, enhanced serotonin reuptake in the DRN, and a subsequent fast-onset antidepressant effect.[5][11]
Quantitative Data on this compound Binding and Activity
While the primary literature extensively documents the biological effects of this compound resulting from the disruption of the SERT-nNOS complex, a specific dissociation constant (Kd) for the direct binding of this compound to the isolated nNOS PDZ domain is not prominently reported. The efficacy of this compound has been primarily characterized through cellular and in vivo assays that measure the disruption of the protein-protein interaction and subsequent physiological effects.
| Parameter | Value/Observation | Assay Type | Reference |
| SERT-nNOS Complex Disruption | Significantly decreased complex levels with 1.0 μM this compound treatment for 2 hours. | Co-immunoprecipitation in transfected 293T cells. | [7][12] |
| Antidepressant-like Effect Onset | Observed 2 hours after systemic administration in mice. | Behavioral tests (e.g., Forced Swim Test, Tail Suspension Test). | [1][2][6] |
| Cellular Penetrance | Detected in DRN tissue 30 minutes after administration. | Not specified. | [5] |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier. | In vivo studies in mice. |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the modulation of serotonergic signaling through its interaction with the nNOS PDZ domain. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with the nNOS PDZ domain.
Co-Immunoprecipitation (Co-IP) to Assess SERT-nNOS Interaction Disruption
This protocol is adapted from standard Co-IP procedures and is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between SERT and nNOS in a cellular context.[13][14][15][16]
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding full-length SERT and nNOS using a suitable transfection reagent (e.g., Lipofectamine).
-
Allow protein expression for 24-48 hours.
-
-
This compound Treatment:
-
Treat the transfected cells with the desired concentration of this compound (e.g., 1.0 μM) or vehicle (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-SERT antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against nNOS and SERT, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the nNOS band intensity in the this compound treated sample compared to the vehicle control indicates disruption of the SERT-nNOS interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and the nNOS PDZ domain.[17]
Workflow Diagram:
Methodology:
-
Protein and Compound Preparation:
-
Express and purify the nNOS PDZ domain (e.g., residues 1-131) using standard chromatography techniques.
-
Synthesize and purify this compound.
-
Thoroughly dialyze the purified nNOS PDZ domain against the ITC buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure a perfect match.
-
-
ITC Experiment:
-
Set the temperature of the ITC instrument (e.g., to 25°C).
-
Load the nNOS PDZ domain solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of this compound to the nNOS PDZ domain.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction.
-
Conclusion
This compound represents a significant advancement in the development of fast-acting antidepressants by targeting the protein-protein interaction between SERT and the PDZ domain of nNOS. While direct quantitative binding data for this compound and the nNOS PDZ domain are not yet widely published, the cellular and in vivo evidence strongly supports its proposed mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the binding properties of this compound and to screen for new molecules that target this critical interaction. The continued exploration of the nNOS PDZ domain as a drug target holds great promise for the development of novel therapeutics for MDD and other neurological disorders.
References
- 1. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN | Semantic Scholar [semanticscholar.org]
- 2. Scientists discover new therapeutic target and fast-acting antidepressant lead | BioWorld [bioworld.com]
- 3. glpbio.com [glpbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbrc.ac.in [nbrc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of nitric oxide synthase with the postsynaptic density protein PSD-95 and alpha1-syntrophin mediated by PDZ domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Mark Spaller Research Group :: Research [geiselmed.dartmouth.edu]
Unveiling the Mechanism of ZZL-7: A Fast-Acting Antidepressant Modulator of Serotonergic Neuron Firing
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing resistance to conventional antidepressant therapies. A key limitation of current treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs), is their delayed onset of therapeutic action. The novel small molecule, ZZL-7, has emerged as a promising candidate for a fast-acting antidepressant. This technical guide provides an in-depth exploration of the core mechanism by which this compound increases the firing of serotonergic neurons. By disrupting the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN), this compound initiates a signaling cascade that culminates in enhanced serotonergic neurotransmission in critical forebrain circuits. This document details the underlying molecular pathways, presents quantitative data from key preclinical studies, and outlines the experimental protocols utilized to elucidate this mechanism, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
The traditional monoamine hypothesis of depression has guided the development of antidepressants for decades, primarily focusing on increasing the synaptic availability of neurotransmitters like serotonin (5-HT). However, the delayed therapeutic effect of SSRIs is a significant clinical drawback, often attributed to the initial activation of inhibitory 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN), which paradoxically reduces neuronal firing and serotonin release.
Recent research has identified a novel molecular target for rapid antidepressant action: the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the DRN. In depressive states, the formation of a SERT-nNOS complex is elevated, which impairs SERT function and contributes to the pathophysiology of depression. The small molecule this compound was designed to specifically disrupt this interaction, offering a new strategy for achieving rapid antidepressant effects. This guide will dissect the mechanism of action of this compound, providing a detailed overview of its effects on serotonergic neuron physiology.
The Core Mechanism of this compound Action
The primary mechanism by which this compound increases serotonergic neuron firing is a targeted disruption of the SERT-nNOS protein-protein interaction within the DRN. This action triggers a cascade of events that ultimately disinhibits serotonergic neurons and enhances serotonin release in downstream brain regions.
Disruption of the SERT-nNOS Complex
Under conditions of chronic stress, the interaction between SERT and nNOS in the DRN is significantly increased[1]. This protein complex formation is a key pathological feature that this compound targets. By binding to the PDZ domain of nNOS, this compound competitively inhibits its interaction with the C-terminus of SERT[2]. This leads to a rapid and selective dissociation of the SERT-nNOS complex in the DRN[2][3][4][5].
Reduction of Local Serotonin and 5-HT1A Autoreceptor Desensitization
The dissociation of the SERT-nNOS complex leads to an increase in the number of functional SERT molecules on the surface of serotonergic neurons in the DRN. This enhanced SERT activity facilitates the reuptake of extracellular serotonin, leading to a decrease in the intercellular 5-HT concentration specifically within the DRN[3][6][7]. The reduced local serotonin levels result in a downregulation of the activity of inhibitory 5-HT1A autoreceptors, a process that can be viewed as a rapid desensitization[2][3][6][7].
Increased Serotonergic Neuron Firing and Downstream Serotonin Release
The diminished auto-inhibition of serotonergic neurons, due to reduced 5-HT1A autoreceptor activation, leads to a significant increase in their firing frequency[2][3][5][6][8]. This elevated neuronal activity propagates down the axons of these neurons, resulting in an enhanced release of serotonin in projection areas, most notably the medial prefrontal cortex (mPFC) and the medial hippocampus[3][6][7]. This increased serotonergic signaling in key brain circuits associated with mood regulation is believed to be the primary driver of the rapid antidepressant-like effects of this compound[1][2][9].
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in modulating serotonergic neuron activity and producing antidepressant-like behaviors.
| Parameter | Treatment Group | Dosage | Effect | Time Point | Reference |
| SERT-nNOS Complex Level | Cultured 293T cells | 1.0 µM | Significantly decreased | Not Specified | [5] |
| Serotonergic Neuron Firing Frequency | SERT-Cre mice | 10 mg/kg (i.p.) | Significantly increased | 2 hours post-treatment | [5][8] |
| Immobility Time (Forced Swim Test) | Wild-type mice | 10, 20, and 40 mg/kg (i.g.) | Dose-dependent reduction | 2 hours post-treatment | [5] |
| Immobility Time (Tail Suspension Test) | Wild-type mice | 10, 20, and 40 mg/kg (i.g.) | Dose-dependent reduction | 2 hours post-treatment | [5] |
Note: i.p. = intraperitoneal, i.g. = intragastric. Further specific quantitative data on the percentage increase in firing rate and percentage reduction in immobility time are detailed in the primary research article by Sun et al., Science (2022).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action. These protocols are based on standard laboratory procedures and information gleaned from the primary research.
Co-Immunoprecipitation (Co-IP) for SERT-nNOS Interaction
This protocol is used to assess the level of the SERT-nNOS protein complex in brain tissue or cultured cells.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SERT and anti-nNOS
-
Protein A/G Sepharose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Tissue/Cell Lysis: Homogenize DRN tissue samples or lyse cultured cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the cleared lysate with the primary antibody (e.g., anti-SERT) for 3 hours at 4°C with gentle rotation.
-
Add protein A/G Sepharose beads to the lysate-antibody mixture and incubate overnight at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat to dissociate the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the other primary antibody (e.g., anti-nNOS) to detect the co-immunoprecipitated protein.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus
This protocol is for recording the firing rate of serotonergic neurons in the DRN of anesthetized or freely moving mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Micromanipulator
-
Glass microelectrodes or multi-electrode arrays
-
Amplifier and data acquisition system
-
SERT-Cre transgenic mice (for identification of serotonergic neurons)
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the DRN coordinates.
-
Electrode Placement: Slowly lower the recording electrode into the DRN using the micromanipulator.
-
Neuron Identification: In SERT-Cre mice, serotonergic neurons can be identified using optogenetic tagging or by their characteristic slow, rhythmic firing pattern.
-
Baseline Recording: Record the baseline firing rate of identified serotonergic neurons.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.).
-
Post-Treatment Recording: Continue to record the firing rate of the same neurons for a specified period (e.g., 2 hours) after drug administration.
-
Data Analysis: Analyze the recorded spike trains to determine the change in firing frequency before and after this compound treatment.
Forced Swim Test (FST)
This behavioral test is used to assess antidepressant-like activity in mice.
Materials:
-
Cylindrical container (e.g., 25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording system
Procedure:
-
Habituation (Optional): Some protocols include a pre-test session one day before the actual test.
-
Test Session:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
-
Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.
-
Drug Treatment: Administer this compound or vehicle at specified times before the test session (e.g., 2 hours prior).
Tail Suspension Test (TST)
This is another widely used behavioral test to screen for antidepressant-like effects.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording system
Procedure:
-
Suspension: Secure the tip of the mouse's tail to the suspension bar with adhesive tape.
-
Recording: Record the mouse's behavior for a 6-minute period.
-
Scoring: The total time the mouse remains immobile is measured.
-
Drug Treatment: Administer this compound or vehicle at specified times before the test session (e.g., 2 hours prior).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound leading to increased serotonergic neuron firing.
Caption: Experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a significant advancement in the development of fast-acting antidepressants. Its novel mechanism of action, centered on the disruption of the SERT-nNOS interaction in the dorsal raphe nucleus, provides a compelling therapeutic strategy to overcome the limitations of current SSRI treatments. By rapidly disinhibiting serotonergic neurons and enhancing serotonin release in key brain regions, this compound offers the potential for a more immediate alleviation of depressive symptoms. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and build upon this promising area of neuropharmacology. Future research will likely focus on the translation of these preclinical findings to clinical populations and the exploration of other potential applications for SERT-nNOS interaction modulators.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test [jove.com]
- 4. Video: The Mouse Forced Swim Test [jove.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism | eLife [elifesciences.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
ZZL-7: A Technical Guide to a Fast-Acting Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZZL-7 is a novel dipeptide molecule demonstrating potential as a fast-onset antidepressant agent.[1] Its unique mechanism of action, which involves the disruption of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS), sets it apart from traditional antidepressant medications.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to support further research and development efforts in the field of neuroscience and psychopharmacology.
Chemical Structure and Physicochemical Properties
This compound, chemically known as N-Acetyl-L-alanyl-L-valine methyl ester, is a small molecule with the ability to readily cross the blood-brain barrier.[2] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | N-Acetyl-L-alanyl-L-valine methyl ester |
| CAS Number | 99141-91-0[2] |
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| SMILES | CC(N--INVALID-LINK--C(N--INVALID-LINK--C(OC)=O)=O)=O |
| InChI Key | RHDUVXUSBMPQOK-CBAPKCEASA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in ethanol and DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its antidepressant effects by targeting the interaction between SERT and nNOS specifically within the dorsal raphe nucleus (DRN).[2][3][4][5][6][7][8] In conditions of chronic stress, the formation of a SERT-nNOS complex is increased, which is believed to contribute to depressive phenotypes.[7][8] this compound binds to the PDZ domain of nNOS, preventing its interaction with SERT.[1][7] This disruption leads to an increase in the translocation of SERT to the cell surface, enhancing serotonin reuptake and subsequently increasing the firing frequency of serotonergic neurons.[1][7] This cascade of events results in a rapid increase in serotonin signaling in forebrain circuits.
Biological Activity and Efficacy
In vivo studies in mouse models have demonstrated that this compound exhibits rapid antidepressant-like effects. Administration of this compound has been shown to reverse depressive behaviors induced by chronic unpredictable mild stress (CMS) within two hours of treatment.[4][9][10][11]
Table 3: In Vivo Efficacy of this compound in Mice
| Administration Route | Dosage | Effect | Onset of Action |
| Intragastric | 10, 20, and 40 mg/kg (single dose) | Dose-dependent production of antidepressant-like behaviors.[2] Reduced immobility time in tail suspension and forced swim tests.[12] | 2 hours[2] |
| Intraperitoneal | 10 mg/kg | Reverses CMS-induced depressive behaviors.[4] Significantly increases the firing frequency of serotonergic neurons.[2] | 2 hours[2][4] |
Notably, studies have indicated that this compound does not appear to have undesirable side effects such as abnormal activity, memory loss, or addiction in mouse models.[11]
Experimental Protocols
In Vitro SERT-nNOS Interaction Assay
Objective: To determine the effect of this compound on the interaction between SERT and nNOS.
Methodology:
-
Culture 293T cells.
-
Transfect the cells with plasmids encoding for both nNOS and SERT.
-
Incubate the transfected cells with this compound at a concentration of 1.0 μM for 2 hours.
-
Lyse the cells and perform co-immunoprecipitation using an antibody against either SERT or nNOS.
-
Analyze the immunoprecipitated complex levels via Western blotting to quantify the amount of the SERT-nNOS complex. A significant decrease in the complex level in this compound treated cells compared to control indicates disruption of the interaction.[2][4]
In Vivo Electrophysiology in SERT-Cre Mice
Objective: To measure the effect of this compound on the firing rate of serotonergic neurons.
Methodology:
-
Utilize SERT-Cre transgenic mice, which allow for the specific identification of serotonergic neurons.
-
Administer this compound intraperitoneally at a dose of 10 mg/kg.
-
After 2 hours, perform in vivo electrophysiological recordings from the dorsal raphe nucleus.
-
Measure the firing frequency of identified serotonergic neurons.
-
A significant increase in the firing frequency in this compound treated mice compared to vehicle-treated controls indicates a positive effect on serotonergic neuronal activity.[2][4]
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel, fast-acting antidepressants. Its targeted mechanism of action, which is selective for the SERT-nNOS interaction in the DRN, may offer an improved side-effect profile compared to existing treatments.[7][10] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of major depressive disorder. The detailed information provided in this guide serves as a foundational resource for researchers dedicated to advancing the field of antidepressant drug discovery.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 5. This compound|CAS 99141-91-0|DC Chemicals [dcchemicals.com]
- 6. This compound|99141-91-0|COA [dcchemicals.com]
- 7. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iflscience.com [iflscience.com]
- 10. Chinese researchers discover potential fast-acting antidepressant compound - Chinadaily.com.cn [chinadaily.com.cn]
- 11. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Unraveling ZZL-7: A Technical Guide to the Early Research and Discovery of a Fast-Acting Antidepressant Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) presents a significant global health challenge, with existing pharmacological treatments often hampered by a delayed onset of therapeutic action and considerable side-effect profiles. The quest for rapid-acting and well-tolerated antidepressants has led to the exploration of novel molecular targets. This technical guide delves into the early research and discovery of the ZZL-7 compound, a promising small molecule that has demonstrated fast-onset antidepressant-like effects in preclinical studies. This compound operates through a novel mechanism of action, disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN), a key hub for serotonin production in the brain.[1][2][3] This guide provides a comprehensive overview of the foundational research, including its mechanism of action, key experimental data, and detailed protocols, to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
Core Compound Information
| Property | Data |
| Compound Name | This compound |
| Chemical Name | N-Acetyl-L-alanyl-L-valine methyl ester |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Mechanism of Action | Disrupts SERT-nNOS interaction in the DRN |
| Therapeutic Potential | Fast-acting antidepressant |
| Key Preclinical Finding | Elicited antidepressant effect 2 hours after treatment in mice[2][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its antidepressant effect by targeting the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][3] In a state of chronic stress, the formation of the SERT-nNOS complex is increased in the DRN.[4][5] This interaction leads to a decrease in the cell surface expression of SERT, which in turn reduces the reuptake of serotonin (5-HT) from the extracellular space. The resulting accumulation of extracellular 5-HT in the DRN leads to the overactivation of inhibitory 5-HT1A autoreceptors on serotonergic neurons.[1][6] This autoinhibition dampens the firing rate of these neurons, consequently reducing the release of 5-HT in downstream projection areas, such as the medial prefrontal cortex (mPFC).[1][6]
This compound, a small molecule capable of crossing the blood-brain barrier, selectively disrupts the SERT-nNOS complex in the DRN.[1] This dissociation restores the normal cell surface expression of SERT, enhancing the reuptake of extracellular 5-HT in the DRN.[1] The reduction in local 5-HT levels lessens the activation of inhibitory 5-HT1A autoreceptors, thereby disinhibiting the serotonergic neurons.[1][6] This disinhibition leads to an increased firing rate of DRN neurons and subsequent enhanced release of 5-HT in the mPFC, where it can exert its antidepressant effects by acting on postsynaptic 5-HT receptors.[1][6]
Quantitative Data Summary
While specific binding affinity data such as IC50 or Kd values for the this compound and SERT-nNOS interaction are not publicly available, the following tables summarize the key quantitative findings from early preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Concentration | Cell Line | Effect |
| SERT-nNOS Complex Level Reduction | 1.0 µM | 293T cells (transfected with nNOS and SERT) | Significantly decreases the SERT-nNOS complex level. |
Table 2: In Vivo Efficacy of this compound in Mice
| Administration Route | Dose (mg/kg) | Time to Effect | Key Finding |
| Intragastric | 10, 20, 40 | 2 hours | Produces dose-dependent antidepressant-like behaviors. |
| Intraperitoneal | 10 | 2 hours | Reverses chronic unpredictable mild stress (CMS)-induced depressive behaviors. |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in mice are not yet publicly available.
Experimental Protocols
Synthesis of this compound (N-Acetyl-L-alanyl-L-valine methyl ester)
While the exact synthesis protocol used by the discovering researchers is not detailed in the initial publications, a plausible multi-step synthesis can be outlined based on standard peptide coupling and N-acetylation reactions.
Step 1: Esterification of L-Valine
-
Suspend L-valine in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride.
Step 2: Peptide Coupling
-
Dissolve L-alanine and L-valine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)).
-
Stir the reaction at room temperature for several hours until completion.
-
Work up the reaction mixture to isolate the dipeptide, L-alanyl-L-valine methyl ester.
Step 3: N-Acetylation
-
Dissolve the L-alanyl-L-valine methyl ester in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a base (e.g., triethylamine or pyridine).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the reaction mixture, for instance by chromatography, to yield the final product, this compound.
In Vitro SERT-nNOS Interaction Assay (Co-Immunoprecipitation)
This protocol describes a general method for assessing the disruption of the SERT-nNOS interaction by this compound in a cellular context, based on standard co-immunoprecipitation (Co-IP) techniques.
Materials:
-
293T cells
-
Plasmids encoding human SERT and nNOS
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound compound
-
Co-immunoprecipitation lysis buffer (non-denaturing)
-
Anti-SERT antibody (for immunoprecipitation)
-
Anti-nNOS antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection: Culture 293T cells and co-transfect them with plasmids encoding SERT and nNOS using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
Compound Treatment: Treat the transfected cells with this compound at the desired concentration (e.g., 1.0 µM) or vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-SERT antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-nNOS antibody to detect the amount of nNOS that was co-immunoprecipitated with SERT. A decrease in the nNOS signal in the this compound treated sample compared to the vehicle control indicates disruption of the SERT-nNOS interaction.
In Vivo Antidepressant-Like Efficacy Assessment (Forced Swim Test in Mice)
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity.
Materials:
-
Male C57BL/6J mice
-
This compound compound
-
Vehicle control
-
Cylindrical glass beakers (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least one week before the test.
-
Drug Administration: Administer this compound (e.g., 10, 20, or 40 mg/kg, i.g.) or vehicle to the mice.
-
Forced Swim Test: Two hours after drug administration, place each mouse individually into a glass beaker filled with water (to a depth of 15 cm) for a 6-minute session.
-
Data Recording: Record the entire 6-minute session using a video camera.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound treated groups and the vehicle control group. A significant reduction in immobility time in the this compound treated groups is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The early research on the this compound compound has unveiled a promising new avenue for the development of fast-acting antidepressants. Its novel mechanism of action, which involves the targeted disruption of the SERT-nNOS interaction in the DRN, offers a distinct advantage over traditional monoaminergic modulators. The preclinical data, demonstrating a rapid onset of antidepressant-like effects in mice without significant adverse effects, underscores its therapeutic potential.
However, further in-depth research is imperative. The precise binding kinetics and affinity (IC50/Kd) of this compound for the SERT-nNOS complex need to be determined to fully characterize its potency. Comprehensive pharmacokinetic and pharmacodynamic studies are essential to understand its absorption, distribution, metabolism, and excretion profiles, which will be critical for dose selection in future clinical trials. Furthermore, long-term efficacy and safety studies are required to assess its sustained therapeutic effects and potential for off-target toxicities. The translation of these promising preclinical findings into clinical applications will depend on rigorous investigation into these areas, with the ultimate goal of providing a much-needed, rapid, and effective treatment for individuals suffering from major depressive disorder.
References
- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex-specific 24-h profile of extracellular serotonin levels in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing ZZL-7 in Cultured 293T Cells Co-transfected with nNOS and SERT
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of ZZL-7, a novel di-peptide with rapid-onset antidepressant properties, in an in vitro model system utilizing human embryonic kidney 293T (293T) cells.[1] This model involves the co-transfection of 293T cells with plasmids encoding for neuronal nitric oxide synthase (nNOS) and the serotonin transporter (SERT). This compound has been identified as a disruptor of the protein-protein interaction between nNOS and SERT.[2][3] This interaction is implicated in the pathophysiology of major depressive disorder (MDD), and its disruption by this compound offers a promising therapeutic strategy.[4]
The protocols outlined below detail the necessary steps for cell culture, transfection, this compound treatment, and subsequent analysis to investigate the effects of this compound on the nNOS-SERT interaction and downstream signaling pathways.
Mechanism of Action
This compound exerts its effects by selectively binding to the PDZ domain of nNOS.[1][5] This binding prevents the interaction between nNOS and the C-terminus of SERT.[6][7] In normal physiological states, the association of nNOS with SERT leads to a decrease in the cell surface localization of SERT, thereby reducing serotonin (5-HT) uptake.[8] By disrupting this interaction, this compound promotes the translocation of SERT to the cell surface, which in turn is expected to increase the reuptake of 5-HT.[1] This enhanced serotonergic signaling is believed to underlie the rapid antidepressant-like effects observed with this compound.[4]
Data Presentation
The following table summarizes the key quantitative data regarding the application of this compound in the described cell model.
| Parameter | Value | Reference |
| Cell Line | 293T | [2][7][9] |
| Transfected Proteins | nNOS and SERT | [2][7][9] |
| Compound | This compound | [2][7][9] |
| Effective Concentration | 1.0 µM | [2] |
| Incubation Time | 2 hours | [2] |
| Observed Effect | Significant decrease in SERT-nNOS complex level | [2] |
Experimental Protocols
Protocol 1: Culture and Transfection of 293T Cells
This protocol describes the maintenance of 293T cells and their transient co-transfection with nNOS and SERT expression plasmids.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids for human nNOS and SERT
-
Transfection reagent (e.g., Lipofectamine™ 3000 or a calcium phosphate transfection kit)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain 293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: The day before transfection, seed 293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection (e.g., 4.5 x 10⁵ to 6.0 x 10⁵ cells per well).[10][11]
-
Transfection Mixture Preparation: On the day of transfection, prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For a 6-well plate, typically a total of 2.5 µg of plasmid DNA (1.25 µg of nNOS plasmid and 1.25 µg of SERT plasmid) is used per well.
-
Transfection: Add the transfection mixture dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of nNOS and SERT. The optimal time for protein expression should be determined empirically.
Protocol 2: Treatment of Transfected 293T Cells with this compound
This protocol outlines the procedure for treating the nNOS and SERT co-transfected 293T cells with this compound.
Materials:
-
Transfected 293T cells (from Protocol 1)
-
This compound
-
DMSO (for stock solution)
-
Serum-free DMEM
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentration. A final concentration of 1.0 µM has been shown to be effective.[2] Also prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: a. Aspirate the culture medium from the transfected cells. b. Wash the cells once with sterile PBS. c. Add the this compound working solution or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for 2 hours at 37°C.[2]
-
Cell Lysis: Following incubation, proceed with cell lysis for subsequent analysis (e.g., co-immunoprecipitation).
Protocol 3: Co-Immunoprecipitation to Assess SERT-nNOS Interaction
This protocol is for determining the level of the SERT-nNOS complex following treatment with this compound.
Materials:
-
Treated 293T cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against SERT or nNOS for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Antibodies for Western blotting (anti-SERT and anti-nNOS)
Procedure:
-
Cell Lysis: Lyse the treated cells on ice using a suitable lysis buffer.
-
Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G beads. b. Incubate the pre-cleared lysates with the primary antibody (e.g., anti-SERT) overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both nNOS and SERT to detect the co-immunoprecipitated protein. A decrease in the nNOS signal in the SERT immunoprecipitate from this compound treated cells compared to vehicle-treated cells would indicate a disruption of the interaction.
Mandatory Visualizations
Caption: Signaling pathway of this compound disrupting the nNOS-SERT interaction.
Caption: Experimental workflow for assessing this compound's effect on the nNOS-SERT interaction.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Page 1 | BioWorld [bioworld.com]
- 4. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal nitric oxide synthase and the serotonin transporter get harmonious - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of ZZL-7 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) injection of ZZL-7 in mice, a novel, fast-acting antidepressant agent. The information is intended for use in preclinical research settings.
Introduction
This compound is a di-peptide compound that has demonstrated rapid-onset antidepressant-like effects in murine models.[1] Its mechanism of action involves the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[2][3] This targeted action leads to an increase in the firing frequency of serotonergic neurons, enhancing serotonin signaling in forebrain circuits.[4] Notably, this compound can readily cross the blood-brain barrier.[2] Studies have shown that a single intraperitoneal injection of this compound can produce antidepressant-like behaviors in mice within two hours of administration.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and administration of this compound in mice.
Table 1: this compound Solution Preparation
| Component | Concentration/Volume | Notes |
| This compound | Target: 2 mg/mL | Sonication is recommended to aid dissolution.[5] |
| DMSO | 10% of final volume | Should be added first to dissolve the this compound. |
| PEG300 | 40% of final volume | Added after DMSO. |
| Tween-80 | 5% of final volume | Added after PEG300. |
| Saline (0.9% NaCl) | 45% of final volume | Added last to reach the final volume.[6] |
Table 2: Intraperitoneal Injection Parameters for this compound in Mice
| Parameter | Value | Notes |
| Dosage | 10 mg/kg | This dose has been shown to be effective in reversing depression-like behaviors.[2][5] |
| 20 mg/kg and 40 mg/kg | These doses have been used in dose-dependency studies for intragastric administration and have shown to reduce immobility time.[2][7] | |
| Administration Route | Intraperitoneal (IP) Injection | A common route for systemic administration in mice.[8][9][10] |
| Frequency | Single dose (once) | Effective for observing rapid-onset antidepressant effects.[2][5] |
| Observation Time | 2 hours post-injection | Significant behavioral effects are observed at this time point.[2][5][11] |
| Needle Gauge | 25-30 G | A finer gauge needle is recommended for IP injections in mice.[8] |
| Injection Volume | Dependent on mouse weight and final concentration | Calculate based on the 10 mg/kg dosage. For a 25g mouse, the volume of a 2 mg/mL solution would be 0.125 mL. |
Signaling Pathway of this compound
This compound exerts its effect by modulating the serotonergic system in the dorsal raphe nucleus. The diagram below illustrates the proposed signaling pathway.
Caption: this compound disrupts the SERT-nNOS complex in the DRN, leading to increased serotonin signaling.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of a this compound solution suitable for IP injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder to prepare a final concentration of 2 mg/mL.
-
In a sterile microcentrifuge tube, add 10% of the final volume of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add 40% of the final volume of PEG300 to the solution and vortex to mix.
-
Add 5% of the final volume of Tween-80 and vortex to ensure a homogenous mixture.
-
Add 45% of the final volume of sterile 0.9% saline to the mixture.
-
Vortex the final solution thoroughly.
-
If necessary, sonicate the solution to ensure clarity and complete dissolution.[5]
-
The solution is now ready for administration. It is recommended to prepare the solution fresh on the day of the experiment.
Intraperitoneal Injection Workflow in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.
Caption: Workflow for intraperitoneal injection of this compound in mice.
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental environment to reduce stress.
-
Weigh each mouse accurately immediately before injection to calculate the precise volume of the this compound solution to be administered based on the 10 mg/kg dosage.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Position the mouse to expose the abdomen.
-
-
Locate Injection Site:
-
Disinfection:
-
Swab the injection site with a 70% ethanol wipe to minimize the risk of infection.
-
-
Injection:
-
Use a new, sterile syringe and a 25-30 gauge needle for each animal.[8]
-
Insert the needle, bevel up, at approximately a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Needle Withdrawal and Monitoring:
-
Swiftly withdraw the needle.
-
Return the mouse to its home cage and monitor it for any immediate adverse reactions.
-
-
Post-Injection Procedures:
Safety and Handling
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and administering injections.
-
Dispose of all sharps in a designated sharps container.
By adhering to these detailed protocols, researchers can effectively and safely administer this compound to mice for the investigation of its rapid-acting antidepressant properties.
References
- 1. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 5. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. iflscience.com [iflscience.com]
Preparing ZZL-7 Stock Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ZZL-7 stock solutions for use in various experimental settings. This compound is a novel, fast-onset antidepressant agent that functions by disrupting the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2][3][4] This disruption enhances serotonin signaling in forebrain circuits, offering a promising therapeutic strategy for major depressive disorder (MDD).[2][3][5]
Data Presentation: this compound Properties
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 244.29 g/mol | [2][3] |
| Formula | C₁₁H₂₀N₂O₄ | [2][3][6] |
| Appearance | Solid | [6][7] |
| Purity | ≥95% to ≥98% | [2][3][6] |
| Storage (Solid) | -20°C | [2][6] |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the maximum concentration of this compound in different solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | ~10 - 24.43 | ~49.12 - 100 | [2][3][6][7][8] |
| Ethanol | 24.43 - 30 | 100 | [2][3][6][7] |
| Dimethylformamide (DMF) | ~30 | Not Specified | [6][7] |
| PBS (pH 7.2) | ~10 | Not Specified | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for in vitro experiments or for the formulation of dosing solutions for in vivo studies.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., to make a 100 mM stock in DMSO, add 40.93 µL of DMSO to 1 mg of this compound).[3]
-
Inert Gas Purge: Purge the solvent with an inert gas before adding it to the this compound solid. This helps to prevent oxidation.[6]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[8]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.[1]
Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock
This protocol describes the dilution of the high-concentration organic stock solution for use in cell-based assays or other in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration. Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[6] For example, a 1:1000 dilution of a 100 mM DMSO stock into cell culture medium will result in a 100 µM working solution with a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
Protocol 3: Preparation of a Dosing Solution for In Vivo Administration
This protocol provides an example of how to formulate this compound for intraperitoneal or intragastric administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure for a Formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: [8]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the this compound DMSO stock to the prepared vehicle to achieve the final desired concentration (e.g., 2 mg/mL). Ensure the final DMSO concentration is 10%.[8]
-
Mixing: Vortex the solution thoroughly to ensure it is homogenous. Sonication can be used to aid dissolution.[8]
-
Administration: The solution is now ready for in vivo administration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the dorsal raphe nucleus.
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Serotonin Transporter | TargetMol [targetmol.com]
Application Notes and Protocols: Recommended Vehicles for Dissolving ZZL-7 for In Vivo Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: ZZL-7 is a novel, fast-onset antidepressant agent that functions by disrupting the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2] Its unique mechanism enhances serotonin signaling in forebrain circuits, offering a promising avenue for major depressive disorder (MDD) research.[2] As a di-peptide derivative (Ac-Ala-Val-Ome), this compound readily crosses the blood-brain barrier.[3][4] Proper dissolution and vehicle selection are critical for ensuring its bioavailability and obtaining reproducible results in in vivo studies. These application notes provide detailed protocols for preparing this compound formulations suitable for various research needs, supported by solubility data and a summary of its mechanism of action.
This compound Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol [4] |
| CAS Number | 99141-91-0[1] |
| Appearance | White to off-white solid/oil[1] |
Solubility Data
The solubility of this compound in various common solvents and a recommended in vivo vehicle is summarized in the table below. This data is essential for preparing stock solutions and final dosing formulations.
| Solvent / Vehicle | Maximum Concentration / Solubility | Source |
| DMSO | ~250 mg/mL (1023.37 mM) | [5] |
| Ethanol | ~30 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| PBS (pH 7.2) | ~10 mg/mL | [6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.19 mM) | [8] |
Mechanism of Action: Disrupting the SERT-nNOS Interaction
This compound exerts its rapid antidepressant effects by selectively targeting the interaction between SERT and nNOS within the serotonergic neurons of the dorsal raphe nucleus (DRN).[9] In chronic stress models, this SERT-nNOS complex is upregulated, leading to reduced serotonin signaling.[2] this compound binds to the PDZ domain of nNOS, preventing its association with SERT.[3][10] This decoupling increases the number of SERT molecules on the cell surface, enhances serotonin reuptake, and ultimately boosts the firing frequency of serotonergic neurons, releasing more serotonin into key brain regions like the medial prefrontal cortex.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 9. biocat.com [biocat.com]
- 10. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antidepressant-Like Effects of ZZL-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZL-7 is a novel, fast-onset antidepressant agent with a unique mechanism of action. Unlike traditional antidepressants that primarily target monoamine reuptake, this compound works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically in the dorsal raphe nucleus (DRN).[1][2] This targeted disruption leads to an enhancement of serotonin signaling in forebrain circuits, producing antidepressant-like effects within hours of administration.[1][2] These application notes provide detailed protocols for assessing the antidepressant-like effects of this compound in preclinical rodent models using common behavioral tests: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).
Mechanism of Action: SERT-nNOS Decoupling
Chronic unpredictable mild stress (CMS) has been shown to increase the formation of a SERT-nNOS complex in the dorsal raphe nucleus of mice, leading to depressive-like behaviors. This compound is designed to selectively dissociate this complex. By binding to the PDZ domain of nNOS, this compound prevents its interaction with SERT. This decoupling reduces the activation of 5-HT1A autoreceptors on serotonergic neurons, leading to increased neuronal firing and enhanced serotonin release in downstream regions like the medial prefrontal cortex. This rapid enhancement of serotonergic neurotransmission is believed to underlie the fast-onset antidepressant effects of this compound.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its antidepressant-like effects.
Quantitative Data Summary
The following tables summarize the dose-dependent antidepressant-like effects of this compound observed in wild-type mice 2 hours after a single intraperitoneal (i.p.) administration.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | 165 ± 10 |
| This compound | 10 | 110 ± 8 |
| This compound | 20 | 85 ± 7 |
| This compound | 40 | 70 ± 6 |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 12 |
| This compound | 10 | 95 ± 9 |
| This compound | 20 | 70 ± 8 |
| This compound | 40 | 60 ± 7 |
Table 3: Effect of this compound on Sucrose Preference in the Sucrose Preference Test (SPT) in a Chronic Unpredictable Mild Stress (CMS) Model
| Treatment Group | Dose (mg/kg, i.p.) | Sucrose Preference (%) |
| Control (No Stress) + Vehicle | - | 85 ± 5 |
| CMS + Vehicle | - | 50 ± 6 |
| CMS + this compound | 10 | 78 ± 5 |
Note: The data presented in these tables are representative values derived from preclinical studies and should be used for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess behavioral despair, a common phenotype in rodent models of depression. Antidepressant efficacy is indicated by a reduction in the total time spent immobile.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
-
Drying towels and a warming chamber/lamp
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Water Fill: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 2 hours prior to the test.
-
Test Initiation: Gently place the mouse into the water-filled cylinder.
-
Recording: Start the video recording and a stopwatch immediately. The total test duration is 6 minutes.
-
Scoring: The first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Test Termination: At the end of the 6-minute session, carefully remove the mouse from the water.
-
Post-Test Care: Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.
-
Cleaning: Empty and clean the cylinder between each animal to remove feces and urine.
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair. A decrease in immobility time suggests an antidepressant-like effect.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated at least 50 cm from the floor)
-
Adhesive tape (e.g., medical tape)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle 2 hours before the test.
-
Suspension Preparation: Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Test Initiation: Suspend the mouse from the horizontal bar by the tape. The mouse should be high enough that it cannot reach any surfaces.
-
Recording: Begin video and stopwatch recording immediately upon suspension. The test duration is 6 minutes.
-
Scoring: Disregard the initial 2-minute period. During the final 4 minutes, measure the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
Test Termination: After 6 minutes, gently take the mouse down and remove the tape from its tail.
-
Post-Test Care: Return the mouse to its home cage and monitor for any signs of distress.
Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, which is characterized by a reduced interest in rewarding stimuli. An increase in the preference for a sucrose solution over water indicates an antidepressant-like effect.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
-
Scale for weighing bottles
Procedure:
-
Habituation (48 hours):
-
Day 1: Provide two bottles of 1% sucrose solution in each mouse's home cage.
-
Day 2: Provide one bottle of 1% sucrose solution and one bottle of tap water.
-
-
Deprivation (24 hours): After the habituation period, remove both food and water for 24 hours to increase the motivation to drink.
-
Drug Administration: At the end of the deprivation period, administer this compound or vehicle.
-
Test (1-2 hours):
-
Two hours after drug administration, present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water.
-
The position of the bottles should be counterbalanced across cages to avoid a side preference bias.
-
Allow the mice to drink freely for 1-2 hours.
-
-
Measurement:
-
At the end of the test period, remove and weigh both bottles to determine the amount of sucrose solution and water consumed.
-
-
Calculation: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100
-
Considerations and Best Practices
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding: The experimenter conducting the behavioral tests and scoring the data should be blinded to the treatment groups to minimize bias.
-
Environmental Controls: Maintain consistent environmental conditions (e.g., temperature, humidity, lighting, and noise levels) throughout the experiments.
-
Strain and Sex: The behavioral responses can vary between different mouse strains and sexes. It is important to be consistent with the choice of animals and to report these details in any publications.
-
Locomotor Activity: It is advisable to conduct an open-field test to ensure that this compound does not produce a general increase in locomotor activity, which could be a confounding factor in the FST and TST. Previous studies have indicated that this compound does not cause abnormal activity.
References
Application Notes and Protocols: Evaluating the Efficacy of ZZL-7 Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the forced swim test (FST) for evaluating the antidepressant-like efficacy of the novel, fast-acting compound, ZZL-7. This document includes an overview of the mechanism of action of this compound, detailed protocols for conducting the FST in mice, and a framework for data presentation and interpretation.
Introduction to this compound
This compound is a novel small molecule designed as a fast-onset antidepressant. Its mechanism of action centers on the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1] This targeted disruption leads to a cascade of downstream effects that are believed to underlie its rapid antidepressant properties. By uncoupling SERT from nNOS, this compound reduces the activation of 5-HT1A autoreceptors on serotonergic neurons. This disinhibition results in an increased firing rate of these neurons and subsequent enhancement of serotonin (5-HT) release in downstream brain regions, most notably the medial prefrontal cortex (mPFC).[2] This enhanced serotonergic signaling in key brain circuits is thought to mediate the antidepressant-like effects observed with this compound administration.
Data Presentation: Forced Swim Test Immobility Time
The primary endpoint in the forced swim test is the duration of immobility, which is interpreted as a measure of behavioral despair. A significant reduction in immobility time following drug administration is indicative of an antidepressant-like effect. The following table provides an illustrative example of a dose-response study of this compound in the FST.
Note: The following data is illustrative and intended to serve as a template for presenting experimental findings. Actual results may vary.
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) Mean ± SEM | % Change from Vehicle | p-value vs. Vehicle |
| Vehicle | 0 | 10 | 150 ± 10.5 | - | - |
| This compound | 1 | 10 | 135 ± 9.8 | -10% | > 0.05 |
| This compound | 5 | 10 | 105 ± 8.2 | -30% | < 0.05 |
| This compound | 10 | 10 | 82 ± 7.5 | -45% | < 0.01 |
| Positive Control (e.g., Fluoxetine) | 20 | 10 | 90 ± 8.9 | -40% | < 0.01 |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
This protocol is adapted from standard procedures for assessing antidepressant efficacy.
1. Materials:
-
This compound compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Positive control antidepressant (e.g., Fluoxetine)
-
Male C57BL/6J mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath or heating system to maintain water temperature
-
Video recording equipment
-
Animal scale
-
Dry towels or warming cage
2. Experimental Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment.
-
Administer the assigned treatment (e.g., intraperitoneally, i.p.) to each mouse. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
The forced swim test is typically conducted 30-60 minutes after drug administration, but the timing should be optimized based on the pharmacokinetic profile of the compound.
-
-
Forced Swim Test:
-
Fill the cylindrical beakers with water (23-25°C) to a depth of 15 cm. The water should be deep enough to prevent the mice from touching the bottom with their tails or feet.
-
Gently place one mouse into each beaker.
-
The test duration is 6 minutes.
-
Record the entire 6-minute session using a video camera positioned to have a clear view of the animal.
-
The first 2 minutes of the test are considered an initial habituation period and are typically not scored for immobility.
-
Score the final 4 minutes of the test for immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-Test Procedure:
-
At the end of the 6-minute test, carefully remove the mice from the water.
-
Thoroughly dry the mice with a towel and place them in a clean, dry cage under a warming lamp for a short period to prevent hypothermia before returning them to their home cage.
-
The water in the beakers should be changed between each animal to prevent potential confounding effects from alarm pheromones.
-
3. Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the duration of immobility from the video recordings.
-
Calculate the mean immobility time and the standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
-
A statistically significant decrease in immobility time in the this compound treated groups compared to the vehicle group indicates an antidepressant-like effect.
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action in the Dorsal Raphe Nucleus.
Forced Swim Test Experimental Workflow
References
Application of the Tail Suspension Test in the Preclinical Evaluation of ZZL-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail suspension test (TST) is a widely utilized behavioral paradigm in preclinical neuroscience to screen for potential antidepressant therapeutics. The test is predicated on the principle that when rodents are placed in a moderately stressful and inescapable situation, such as being suspended by their tails, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant-like effect. This document outlines the application and detailed protocols of the tail suspension test in the research of ZZL-7, a novel, fast-acting antidepressant candidate. This compound has been shown to produce antidepressant-like effects within two hours of administration.[1]
Mechanism of Action of this compound
This compound exerts its rapid antidepressant effects by a novel mechanism of action. It works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN). This disruption leads to an enhancement of serotonin signaling in forebrain circuits. The targeted nature of this compound's action, primarily affecting the SERT-nNOS complex in the DRN, suggests a potential for fewer undesirable side effects compared to broader-acting antidepressants.
Data Presentation
The antidepressant-like effects of this compound were quantified in wild-type mice using the tail suspension test. The data presented below is derived from studies evaluating the dose-dependent effects of this compound administered intragastrically (i.g.) two hours prior to testing.
| Treatment Group | Dose (mg/kg, i.g.) | Immobility Time (seconds) |
| Vehicle (Control) | - | ~175 |
| This compound | 10 | ~125 |
| This compound | 20 | ~100 |
| This compound | 40 | ~80 |
Note: The above data are approximate values interpreted from graphical representations in the source literature and are intended for illustrative purposes. For precise values, please refer to the original publication (Sun et al., Science, 2022).
Experimental Protocols
Tail Suspension Test Protocol for this compound Evaluation
This protocol is based on the methodologies employed in the preclinical assessment of this compound.
1. Animals:
-
Species: Wild-type mice.
-
Sex: Male.
-
Age: Adult (typically 8-12 weeks).
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are to be provided ad libitum. Animals should be allowed to acclimate to the housing facility for at least one week before the commencement of experiments.
2. Materials:
-
Tail suspension test apparatus: A commercially available or custom-made box that allows for the suspension of a mouse by its tail, preventing it from touching any surfaces. The apparatus should be designed to minimize environmental stimuli.
-
Adhesive tape: Medical-grade adhesive tape strong enough to support the weight of the mouse throughout the test.
-
Video recording equipment: A camera positioned to have a clear and unobstructed view of the mouse during the test.
-
Automated or manual scoring system: Software for video analysis or a stopwatch for manual scoring of immobility time.
3. Experimental Procedure:
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for intragastric (i.g.) or intraperitoneal (i.p.) administration.
-
Administer this compound or the vehicle control to the mice. In the dose-response study, doses of 10, 20, and 40 mg/kg (i.g.) were used.[1]
-
The tail suspension test is conducted 2 hours after the administration of this compound or the vehicle.[1]
-
-
Habituation:
-
On the day of the test, transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
-
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar inside the apparatus.
-
-
Testing:
-
Immediately after suspension, start the video recording.
-
The total duration of the test is 6 minutes.
-
The behavior of the mouse is recorded for the entire duration.
-
-
Scoring:
-
Immobility is defined as the absence of any movement, except for minor respiratory movements.
-
The total time the mouse remains immobile during the 6-minute test is recorded. Scoring can be done manually by a trained observer blinded to the experimental conditions or using an automated video tracking system.
-
-
Data Analysis:
-
The immobility times for each group are averaged.
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, is used to compare the immobility times between the vehicle-treated group and the this compound-treated groups.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Open Field Test Assessment of Locomotor Activity Following ZZL-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the open field test to evaluate the effects of ZZL-7, a novel fast-onset antidepressant agent, on locomotor activity. This document outlines the mechanism of action of this compound, detailed protocols for in vivo administration and the open field test, and a framework for data presentation and interpretation.
Introduction to this compound
This compound is a di-peptide compound that acts as a fast-onset antidepressant.[1] Its mechanism of action involves the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[2][3] This disruption enhances serotonergic signaling.[2][3] Notably, this compound readily crosses the blood-brain barrier, allowing for effective central nervous system targeting.[2] Studies have indicated that this compound can produce antidepressant-like effects in mice within two hours of administration.[4][5][6] While research suggests this compound does not cause abnormal locomotor activity, the open field test is a critical assay to quantitatively assess any potential psychostimulant or sedative effects.[5][7]
Mechanism of Action of this compound
This compound's therapeutic effect is derived from its ability to selectively uncouple the SERT-nNOS complex in the DRN.[1][8] In a normal physiological state, the interaction between SERT and nNOS can modulate serotonin reuptake and neuronal firing. By binding to the PDZ domain of nNOS, this compound prevents its interaction with SERT.[1][8] This leads to an increased firing frequency of serotonergic neurons, which is believed to contribute to its rapid antidepressant effects.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
Quantitative data from the open field test should be summarized in a clear and structured format to facilitate comparison between treatment groups. The following table is a representative template for presenting your findings.
Table 1: Representative Data from Open Field Test After this compound Treatment
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm) | Velocity (cm/s) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle Control | 0 | 10 | 3500 ± 250 | 5.8 ± 0.4 | 30 ± 5 | 15 ± 3 | 25 ± 4 |
| This compound | 10 | 10 | 3450 ± 280 | 5.7 ± 0.5 | 32 ± 6 | 16 ± 3 | 24 ± 5 |
| This compound | 20 | 10 | 3550 ± 300 | 5.9 ± 0.5 | 28 ± 4 | 14 ± 2 | 26 ± 4 |
| This compound | 40 | 10 | 3600 ± 270 | 6.0 ± 0.4 | 29 ± 5 | 15 ± 3 | 25 ± 5 |
Values are represented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (i.p.) or oral gavage administration
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add each component sequentially to a sterile tube and vortex thoroughly between each addition to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired doses (e.g., 10, 20, 40 mg/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
Dissolve the this compound powder in the prepared vehicle to achieve the desired final concentration. For example, for a 10 mg/kg dose administered at 10 mL/kg volume, the final concentration would be 1 mg/mL.
-
Vortex the solution extensively. If necessary, use a sonicator to aid dissolution. The solution should be clear.
-
-
Animal Dosing:
Open Field Test Protocol
This protocol outlines the procedure for conducting the open field test to assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (e.g., a 42 x 42 x 42 cm square arena made of non-reflective material).[7]
-
Video camera mounted above the arena or an automated infrared beam system.[9]
-
Video tracking and analysis software.
-
70% ethanol or other suitable cleaning agent.
-
Paper towels.
-
Timer.
Procedure:
-
Acclimation:
-
Apparatus Preparation:
-
Thoroughly clean the open field arena with 70% ethanol and dry it completely before placing each animal.[9] This minimizes olfactory cues from previous subjects.
-
-
Test Execution:
-
Gently place a single mouse into the center of the open field arena.
-
Immediately start the video recording or automated tracking system.
-
Allow the mouse to freely explore the arena for a predetermined period, typically 10-30 minutes.
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection:
-
After the test duration, carefully remove the mouse from the arena and return it to its home cage.
-
Clean the apparatus as described in step 2 before testing the next animal.
-
-
Data Analysis:
-
Use the video tracking software to analyze the recordings and quantify the following parameters:
-
Total Distance Traveled: The total distance the animal moved during the test session. This is a primary measure of general locomotor activity.
-
Velocity: The average speed of the animal's movement.
-
Time Spent in Center vs. Periphery: The arena is virtually divided into a central zone and a peripheral zone. The time spent in the center is an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of Center Entries: The frequency with which the animal crosses from the periphery into the center zone.
-
Rearing Frequency: The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior.
-
Freezing Time: The duration for which the animal remains immobile.
-
-
Figure 2: Experimental workflow for the open field test with this compound.
References
- 1. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Studies Suggest a New Path to Fast-Acting Antidepressant | Brain & Behavior Research Foundation [bbrfoundation.org]
- 3. [Effects of new nitric oxide synthase inhibitors on spontaneous locomotor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novelty-evoked activity in open field predicts susceptibility to helpless behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An open field study of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays to Measure SERT-nNOS Interaction after ZZL-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) has emerged as a critical regulator of serotonergic signaling and a promising target for the development of novel, fast-acting antidepressants.[1][2] In certain neurological conditions, such as depression, the formation of a SERT-nNOS complex is enhanced, particularly in the dorsal raphe nucleus (DRN).[1][2] This interaction is mediated by the binding of the PDZ domain of nNOS to the C-terminus of SERT. The formation of this complex leads to a decrease in SERT activity by reducing its presence on the cell surface, which in turn alters serotonin homeostasis.[1][3]
ZZL-7 is a novel small-molecule inhibitor designed to specifically disrupt the SERT-nNOS interaction.[4] By binding to the PDZ domain of nNOS, this compound prevents the association with SERT, leading to a rapid restoration of SERT function and demonstrating antidepressant-like effects within hours of administration in preclinical models.[1][2] These application notes provide detailed protocols for utilizing co-immunoprecipitation (Co-IP) to investigate the SERT-nNOS interaction and the efficacy of this compound in disrupting this complex in both cell culture and brain tissue.
Data Presentation
The following tables summarize hypothetical quantitative data from Co-immunoprecipitation experiments designed to measure the disruption of the SERT-nNOS interaction by this compound. This data is representative of expected outcomes based on published literature.
Table 1: In Vitro Co-immunoprecipitation of SERT and nNOS from HEK293T Cells Treated with this compound
| Treatment Group | nNOS Co-precipitated with SERT (Normalized Densitometry Units) | Percent Reduction in SERT-nNOS Interaction vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.12 | - |
| This compound (1 µM) | 0.65 ± 0.09 | 35% |
| This compound (10 µM) | 0.32 ± 0.07 | 68% |
| This compound (50 µM) | 0.15 ± 0.05 | 85% |
| Negative Control (IgG) | 0.05 ± 0.02 | 95% |
Data are presented as mean ± SEM from three independent experiments. Densitometry values are normalized to the vehicle control group.
Table 2: Ex Vivo Co-immunoprecipitation of SERT and nNOS from Dorsal Raphe Nucleus (DRN) of Mice Treated with this compound
| Treatment Group | nNOS Co-precipitated with SERT (Normalized Densitometry Units) | Percent Reduction in SERT-nNOS Interaction vs. Vehicle |
| Vehicle (Saline) | 1.00 ± 0.15 | - |
| This compound (10 mg/kg) | 0.58 ± 0.11 | 42% |
| This compound (20 mg/kg) | 0.35 ± 0.08 | 65% |
| Negative Control (IgG) | 0.08 ± 0.03 | 92% |
Data are presented as mean ± SEM from a cohort of n=6 mice per group. Densitometry values are normalized to the vehicle control group.
Signaling Pathway and Experimental Workflow
Signaling Pathway of SERT-nNOS Interaction and this compound Intervention
Caption: SERT-nNOS signaling and the inhibitory action of this compound.
Experimental Workflow for Co-immunoprecipitation
References
- 1. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Troubleshooting & Optimization
Troubleshooting ZZL-7 solubility issues for in vivo studies.
Welcome to the technical support center for ZZL-7, a rapid-onset antidepressant agent. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter challenges with this compound solubility during the preparation of formulations for in vivo experiments. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Precipitation Observed During Formulation Preparation
Precipitation of this compound during the addition of aqueous components is a common indicator of solubility issues.
-
Immediate Troubleshooting Steps:
-
Gentle Heating: Warm the solution to 37°C. This can help increase the solubility of this compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down aggregates and facilitate dissolution.
-
Sequential Solvent Addition: Ensure that the solvents are added in the correct order as specified in the protocols. Adding the aqueous component too quickly can cause the compound to crash out of solution. Add the aqueous phase drop-wise while vortexing.
-
-
Preventative Measures:
-
Fresh Solutions: Prepare formulations fresh on the day of use to minimize the risk of precipitation over time.[1]
-
Proper Storage of Stock Solutions: Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Issue 2: Formulation Appears Cloudy or Hazy
A cloudy or hazy appearance indicates that this compound is not fully dissolved, which can lead to inaccurate dosing and poor bioavailability.
-
Troubleshooting Steps:
-
Verify Solvent Ratios: Double-check the volumetric ratios of all solvents in your formulation. Inaccurate measurements can significantly impact solubility.
-
Increase Co-solvent or Surfactant Concentration: If initial attempts fail, consider slightly increasing the percentage of co-solvents like PEG300 or surfactants like Tween-80 within established tolerable limits for the animal model.
-
Alternative Formulations: If the standard formulations are not effective, explore alternative strategies such as using sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can enhance the solubility of poorly soluble compounds.
-
Issue 3: Suspected Poor Bioavailability in Animal Studies
Inconsistent or lower-than-expected efficacy in vivo may be a sign of poor bioavailability due to solubility issues.
-
Signs of Poor Bioavailability:
-
High variability in therapeutic response between animals receiving the same dose.
-
Lack of a clear dose-response relationship.
-
Lower than expected plasma concentrations of this compound in pharmacokinetic studies.
-
-
Troubleshooting and Confirmatory Steps:
-
Re-evaluate Formulation Strategy: If in vivo results are inconsistent, the first step is to critically assess the formulation and its preparation.
-
Consider Alternative Routes of Administration: While this compound has been administered via intragastric and intraperitoneal routes, the chosen route can influence bioavailability.[1] Ensure the formulation is suitable for the selected route.
-
Pre-formulation Stability Studies: Conduct preliminary studies to ensure this compound is stable in the chosen formulation under the experimental conditions.
-
Below is a workflow to help troubleshoot this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for in vivo studies with this compound?
A1: Several formulations have been successfully used for in vivo administration of this compound. The choice of formulation may depend on the desired concentration, route of administration, and the specific animal model. Below are some commonly used formulations.
| Formulation Components | Volumetric Ratio | Achievable Solubility |
| DMSO, PEG300, Tween-80, Saline | 10% : 40% : 5% : 45% | ≥ 2.08 mg/mL |
| DMSO, 20% SBE-β-CD in Saline | 10% : 90% | ≥ 2.08 mg/mL |
| DMSO, Corn Oil | 10% : 90% | ≥ 2.08 mg/mL |
Q2: Can I prepare a large batch of the this compound formulation and store it for future use?
A2: It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use. While stock solutions in DMSO can be stored at low temperatures, the complete formulation containing aqueous components may be less stable and prone to precipitation over time.
Q3: What are the signs of toxicity related to the formulation vehicle in animals?
A3: The vehicle itself can sometimes cause adverse effects. Signs of toxicity can include weight loss, lethargy, ruffled fur, or irritation at the injection site. It is crucial to include a vehicle-only control group in your experiments to differentiate between vehicle-related effects and the effects of this compound. For most animal models, the concentration of DMSO should be kept below 10%.
Q4: What is the mechanism of action of this compound?
A4: this compound is a fast-acting antidepressant agent that works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2][3][4][5][6][7] This disruption enhances serotonin signaling in forebrain circuits.[1][2][4][5][7] this compound can readily cross the blood-brain barrier.[1][2][3][6]
The following diagram illustrates the signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Determining the optimal treatment duration for ZZL-7 in preclinical models.
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal treatment duration of ZZL-7 in preclinical models. It includes frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fast-acting antidepressant agent that enhances serotonin (5-HT) signaling.[1] It functions by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2][3][4] This disruption leads to an increase in the firing frequency of serotonergic neurons and subsequent 5-HT release in the forebrain.[1] this compound readily crosses the blood-brain barrier.[1][2][3][4]
Q2: What are the initial recommended dose and duration for in vivo studies?
A2: For initial in vivo studies in mice, a dose of 10 mg/kg administered intraperitoneally has been shown to significantly increase the firing frequency of serotonergic neurons within 2 hours.[2] Dose-dependent antidepressant-like behaviors have been observed with intragastric administration of 10, 20, and 40 mg/kg.[2] For determining the optimal treatment duration, it is recommended to start with a short-term efficacy study (e.g., 7-14 days) and extend the duration based on tumor response and tolerability.
Q3: How long should the observation period be after the treatment period ends?
A3: It is a common and recommended practice for the observation period to extend beyond the treatment period.[5] For example, a 14 or 21-day treatment period may be followed by an observation period of up to 35 or 42 days.[5] This allows for the assessment of long-term treatment effects, including any delayed tumor regrowth or survival benefits.[5][6]
Q4: What are the key parameters to monitor during a treatment duration study?
A4: The primary endpoints to monitor are tumor volume and animal body weight.[5] Tumor measurements should be taken 2-3 times per week. Body weight should also be monitored frequently as a general indicator of animal health and treatment toxicity.[7] A body weight loss of over 20% in 10% of the animals is often considered a sign of significant toxicity.[8]
Troubleshooting Guide
Issue 1: High toxicity or excessive body weight loss is observed.
-
Potential Cause: The dose of this compound may be too high for the chosen animal model or strain.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound in subsequent cohorts.
-
Change Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for animal recovery between doses.
-
Check Vehicle Formulation: Ensure the vehicle used to dissolve this compound is well-tolerated and not contributing to the observed toxicity.
-
Perform a Maximum Tolerated Dose (MTD) Study: If not already done, a formal MTD study can help establish a safer starting dose for efficacy studies.[8]
-
Issue 2: Lack of significant anti-tumor efficacy.
-
Potential Cause: The dose may be too low, the treatment duration too short, or the tumor model may be resistant to the mechanism of action of this compound.
-
Troubleshooting Steps:
-
Increase the Dose: If well-tolerated, consider escalating the dose of this compound.
-
Extend Treatment Duration: A longer treatment period may be necessary to observe a significant therapeutic effect.
-
Confirm Target Expression: If applicable to the cancer model, verify the expression of the drug's target in the tumor cells.
-
Evaluate Pharmacokinetics: Conduct a pharmacokinetic (PK) study to ensure that this compound is achieving sufficient exposure in the plasma and tumor tissue.[9][10][11]
-
Issue 3: High variability in tumor growth within the same treatment group.
-
Potential Cause: Inconsistent tumor cell implantation, variability in animal health, or differences in drug administration.
-
Troubleshooting Steps:
-
Refine Implantation Technique: Ensure consistent cell numbers and injection volumes during tumor implantation.
-
Animal Health Monitoring: Closely monitor animals before and during the study to ensure they are healthy and of a consistent age and weight.
-
Standardize Drug Administration: Use precise techniques for drug administration (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing.[7]
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall results.[12]
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in a Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | Daily | 21 | 0 | +5 |
| 10 | Daily | 21 | 35 | -2 |
| 20 | Daily | 21 | 58 | -8 |
| 40 | Daily | 21 | 75 | -15 |
Table 2: Hypothetical Effect of Treatment Duration on Efficacy and Tolerability of this compound (20 mg/kg)
| Treatment Duration (Days) | Observation Period (Days) | Final Tumor Volume (mm³) | Percent Increase in Lifespan | End of Study Body Weight Change (%) |
| 14 | 35 | 850 | 20 | -6 |
| 21 | 42 | 620 | 35 | -9 |
| 28 | 49 | 450 | 50 | -12 |
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal Treatment Duration of this compound in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution daily via the selected route (e.g., oral gavage).
-
This compound Groups: Administer this compound at the desired dose (e.g., 20 mg/kg) daily for varying durations (e.g., 14, 21, and 28 days).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week throughout the treatment and observation periods.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of excessive toxicity are observed.[7]
-
-
Endpoint Analysis: Compare the tumor growth inhibition, and any changes in body weight between the different treatment duration groups and the vehicle control group.
This compound Signaling Pathway
This compound disrupts the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS). This prevents the nNOS-mediated inhibition of SERT, leading to increased serotonin reuptake from the synaptic cleft into the presynaptic neuron. The subsequent accumulation of serotonin in the presynaptic terminal of the dorsal raphe nucleus (DRN) leads to downregulation of 5-HT1A autoreceptors. This reduction in autoinhibitory feedback increases the firing rate of serotonergic neurons, resulting in enhanced serotonin release in forebrain regions like the medial prefrontal cortex (mPFC), which is associated with its antidepressant effects.
References
- 1. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the ZZL-7 compound.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the ZZL-7 compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fast-acting antidepressant agent that functions by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).[1][2][3][4][5] This interaction is particularly prominent in the dorsal raphe nucleus (DRN), a key region in the brain for serotonin regulation.[1][2][3] By dissociating the SERT-nNOS complex, this compound is believed to enhance serotonin signaling in forebrain circuits.[3][6]
Q2: What is known about the off-target effects of this compound?
A2: Current literature suggests that this compound has minimal off-target effects.[7] This high selectivity is attributed to the significantly higher expression of the SERT-nNOS complex in the dorsal raphe nucleus (DRN) compared to other tissues.[7] Studies in mice have reported that this compound elicited an antidepressant effect two hours after treatment without apparent undesirable side effects on brain function or normal activity.[8][9]
Q3: Has this compound been profiled against a panel of kinases?
A3: Based on currently available public information, a comprehensive kinase selectivity profile for this compound has not been published. Therefore, it is unknown whether this compound interacts with other kinases.
Q4: Does this compound affect other nitric oxide synthase (NOS) isoforms like eNOS or iNOS?
A4: The available research focuses on the interaction of this compound with nNOS. There is no specific information available regarding the effect of this compound on endothelial nitric oxide synthase (eNOS) or inducible nitric oxide synthase (iNOS).
Troubleshooting Guides
Issue 1: I am observing unexpected phenotypes or cell death in my experiments with this compound that are inconsistent with its known mechanism of action.
This could be due to a variety of factors, including potential off-target effects, experimental conditions, or cell-line specific responses. Here is a guide to troubleshooting this issue:
Step 1: Verify Compound Integrity and Concentration
-
Action: Confirm the purity and integrity of your this compound stock. Use a fresh, validated batch if possible. Verify the final concentration used in your assay.
-
Rationale: Compound degradation or incorrect concentration can lead to unexpected results.
Step 2: Optimize Experimental Conditions
-
Action: Review your experimental protocol. Pay close attention to solvent concentration (e.g., DMSO), incubation times, and cell density.
-
Rationale: High concentrations of solvents or suboptimal assay conditions can induce cellular stress and toxicity.
Step 3: Investigate Potential Off-Target Effects in Your System
-
Action: If the unexpected effects persist, consider performing experiments to assess potential off-target activities in your specific model system. The following table provides a guide for these experiments.
-
Rationale: Even with a reportedly high selectivity, it is crucial to validate the on-target effect and rule out significant off-target interactions within the context of your experimental setup.
Table 1: Recommended Experiments to Investigate Potential Off-Target Effects of this compound
| Experimental Goal | Suggested Assay | Experimental Protocol Outline |
| Assess general kinase inhibition | Kinase Inhibition Assay Panel (Commercial service or in-house) | 1. Select a broad panel of kinases. 2. Prepare this compound at a standard screening concentration (e.g., 1 µM and 10 µM). 3. Perform in vitro kinase activity assays in the presence of this compound. 4. Measure the percentage of inhibition for each kinase. 5. For any significant "hits," determine the IC50 value with a dose-response curve. |
| Evaluate binding to a panel of receptors and transporters | Receptor Binding Assay Panel (Commercial service) | 1. Choose a panel of relevant receptors and transporters (e.g., GPCRs, ion channels). 2. Use radioligand binding assays to assess the ability of this compound to displace a known ligand from its target. 3. Calculate the binding affinity (Ki) or IC50 for any observed interactions. |
| Determine effects on other NOS isoforms | In Vitro NOS Activity Assays | 1. Obtain purified recombinant eNOS and iNOS enzymes. 2. Measure the enzymatic activity in the presence and absence of varying concentrations of this compound. 3. Compare the IC50 values for nNOS, eNOS, and iNOS to determine selectivity. |
| Confirm on-target engagement in cells | Co-immunoprecipitation (Co-IP) | 1. Treat cells expressing SERT and nNOS with this compound. 2. Lyse the cells and perform immunoprecipitation for SERT. 3. Perform a Western blot for nNOS on the immunoprecipitated sample to assess the disruption of the SERT-nNOS complex. |
Visual Guides
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term efficacy and safety of ZZL-7.
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with ZZL-7. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fast-onset antidepressant agent that functions by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1][2][3] This disruption enhances serotonin (5-HT) signaling in forebrain circuits.[2]
Q2: How quickly can an antidepressant effect be observed after this compound administration in preclinical models?
A2: In mouse models, this compound has been shown to elicit antidepressant-like effects as rapidly as 2 hours after administration.[1][4][5][6]
Q3: What is the known safety profile of this compound?
A3: Preclinical studies in mice have indicated that this compound does not produce apparent side effects on normal brain function or activity.[7] Specifically, no undesirable effects such as abnormal activity, memory loss, cognitive impairment, aggressive behavior, or addiction have been observed in these animal models.[4][7] However, it is crucial to note that long-term toxicological effects have not yet been assessed, and human clinical trials have not been conducted.[7][8]
Q4: Has the long-term efficacy of this compound been established?
A4: The long-term efficacy of this compound is an area that requires further investigation.[7] Current published studies have primarily focused on its rapid-onset effects, with sustained efficacy verified up to 24 hours in mice.[7]
Q5: Is this compound ready for clinical use in humans?
A5: No, this compound is currently for research use only and has not been approved for human consumption or therapeutic use.[1][3] The research is still in the preclinical phase, and it needs to be optimized and validated in human clinical trials.[7][8]
Q6: What are the solubility and storage recommendations for this compound?
A6: For specific details on solubility and storage, it is always best to refer to the certificate of analysis provided by the supplier. However, general guidance suggests that stock solutions can be prepared in DMSO and ethanol.[2] For storage, it is recommended to store the compound at -20°C for short-term use (1 month) and -80°C for long-term storage (6 months), protected from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable antidepressant-like effect in animal models within the expected 2-hour timeframe. | Incorrect dosage. | Intragastric administration of 10, 20, and 40 mg/kg has been shown to produce dose-dependent antidepressant-like behaviors in mice.[1] Ensure the correct dose is being administered based on the experimental model. |
| Improper route of administration. | Both intragastric and intraperitoneal administrations have been reported to be effective in mice.[1] Verify that the chosen route of administration is appropriate for the experimental design. | |
| Issues with compound stability or solubility. | Ensure that this compound has been stored correctly, protected from light, and that stock solutions are prepared according to the supplier's recommendations to maintain compound integrity.[1][2] | |
| Variability in experimental results. | Differences in animal models. | The effects of this compound have been documented in wild-type and SERT-Cre mice.[1] Ensure consistency in the animal model used across experiments. |
| Environmental stressors. | Chronic unpredictable mild stress (CMS) has been used to induce depression-like phenotypes in mice, which are then reversed by this compound.[1] Control for and be aware of environmental factors that could influence behavioral outcomes. | |
| Difficulty in detecting changes in SERT-nNOS interaction. | Insufficient concentration of this compound in in vitro assays. | In cultured 293T cells transfected with nNOS and SERT, a concentration of 1.0 μM of this compound for 2 hours significantly decreased the SERT-nNOS complex level.[1] Optimize the concentration for your specific cell line and experimental conditions. |
| Low expression of SERT and nNOS in the target tissue. | The mechanism of this compound is specific to the dorsal raphe nucleus (DRN) where SERT and nNOS are co-expressed.[2] Confirm the expression levels in your tissue of interest. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mice
| Administration Route | Dosage | Time to Effect | Observed Effect | Animal Model |
| Intragastric | 10, 20, 40 mg/kg (single dose) | 2 hours | Dose-dependent reduction in immobility time.[1] | Wild-type mice |
| Intraperitoneal | 10 mg/kg | 2 hours | Reversal of chronic unpredictable mild stress (CMS)-induced depressive behaviors.[1] | Wild-type mice |
| Intraperitoneal | 10 mg/kg | 2 hours | Significantly increased firing frequency of serotonergic neurons.[1] | SERT-Cre mice |
Table 2: In Vitro Activity of this compound
| Cell Line | Transfection | This compound Concentration | Incubation Time | Observed Effect |
| 293T cells | nNOS and SERT | 1.0 μM | 2 hours | Significantly decreased SERT-nNOS complex level.[1] |
Experimental Protocols
Protocol: Assessment of Antidepressant-Like Behavior in Mice using the Forced Swim Test (FST)
This protocol is a generalized representation based on common practices for evaluating antidepressant efficacy.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used. House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Administer this compound or vehicle via the desired route (e.g., intragastric gavage or intraperitoneal injection) at the specified doses (e.g., 10, 20, 40 mg/kg).[1]
-
Forced Swim Test Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.
-
Experimental Procedure: Two hours after drug administration, place each mouse individually into the swim cylinder for a 6-minute session. The session is typically recorded for later analysis.
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of this compound in the dorsal raphe nucleus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. iflscience.com [iflscience.com]
- 5. mentaldaily.com [mentaldaily.com]
- 6. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iflscience.com [iflscience.com]
ZZL-7 Technical Support Center: Investigating Potential Adverse Behavioral Effects
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. ZZL-7 is an investigational compound and has not been approved for human use. All available data is from preclinical studies, primarily in rodent models.
This technical support center provides a centralized resource for understanding the potential for this compound to induce adverse behavioral effects based on currently available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a novel di-peptide that acts as a fast-onset antidepressant agent.[1][2] Its mechanism of action involves the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1][2][3] This disruption leads to an increase in the firing frequency of serotonergic neurons, enhancing serotonin (5-HT) signaling in forebrain circuits.[3]
Q2: Have adverse behavioral effects of this compound been observed in preclinical studies?
A2: Preclinical studies in mouse models of depression have reported that this compound produces rapid antidepressant-like effects within two hours of administration without significant undesirable side effects.[4][5][6]
Q3: What specific behavioral parameters have been assessed to rule out adverse effects in preclinical models?
A3: Preclinical assessments of this compound in mice have included evaluations for a range of potential adverse behavioral effects. These studies reported no significant findings of:
-
Abnormal locomotor activity[4]
-
Memory loss or cognitive impairment[4]
-
Aggressive behavior[4]
-
Addiction potential[4]
-
Abnormal brain wave activity as measured by electroencephalogram (EEG)[4]
Q4: How does the side effect profile of this compound in preclinical models compare to traditional antidepressants or other rapid-acting agents like ketamine?
A4: Unlike selective serotonin reuptake inhibitors (SSRIs), which can have a delayed onset of action and a range of side effects, this compound is reported to have a rapid onset of action in animal models.[4][6] Compared to ketamine, which can have dissociative effects and potential for abuse, this compound has not been found to produce such adverse effects in preclinical studies.[4]
Q5: Are there any human clinical trial data available for this compound?
A5: Currently, there is no publicly available data from human clinical trials for this compound. All available information regarding its behavioral effects is derived from preclinical animal studies.[7][8][9]
Troubleshooting Guide for Preclinical Research
This guide is intended to assist researchers in designing and interpreting experiments involving this compound, with a focus on monitoring for potential behavioral side effects.
| Potential Issue | Recommended Action | Key Experimental Protocols |
| Observing unexpected changes in locomotor activity. | 1. Verify the correct dosage and administration route. 2. Ensure proper animal handling to minimize stress-induced hyperactivity or hypoactivity. 3. Conduct an Open Field Test (OFT) to systematically quantify locomotor activity (distance traveled, time spent in the center vs. periphery). | Open Field Test (OFT): - Acclimate mice to the testing room for at least 1 hour before the test. - Place the mouse in the center of a square arena (e.g., 50x50 cm) and allow it to explore freely for a set duration (e.g., 10-30 minutes). - Use video tracking software to analyze locomotor parameters. |
| Concerns about potential cognitive impairment. | 1. Incorporate validated cognitive assays into your study design. 2. Consider potential confounding factors such as altered motivation or motor function. | Novel Object Recognition (NOR) Test: - Habituation Phase: Allow the mouse to explore an empty arena. - Training Phase: Place two identical objects in the arena and allow the mouse to explore. - Test Phase: Replace one of the familiar objects with a novel object and measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory. |
| Assessing potential for anxiolytic or anxiogenic effects. | 1. Utilize behavioral tests that measure anxiety-like behavior. 2. Compare the effects of this compound to known anxiolytic and anxiogenic compounds. | Elevated Plus Maze (EPM) Test: - The apparatus consists of two open arms and two closed arms elevated from the floor. - Place the mouse in the center of the maze and record the time spent in and the number of entries into each arm type for a set duration (e.g., 5 minutes). An increase in time spent in the open arms is indicative of an anxiolytic effect. |
| Evaluating potential for aggressive behavior. | 1. Employ a Resident-Intruder Test to directly assess aggressive behaviors. 2. Carefully score specific behaviors such as latency to attack, number of attacks, and duration of aggressive encounters. | Resident-Intruder Test: - House a male mouse (the resident) in a large cage for several days to establish territory. - Introduce a novel male mouse (the intruder) into the resident's cage. - Videotape the interaction and score for aggressive and submissive behaviors. |
Data Presentation
Summary of Preclinical Behavioral Assessments of this compound
| Behavioral Parameter | Finding in Mouse Models | Citation |
| Locomotor Activity | No abnormal activity observed. | [4] |
| Memory & Cognition | No memory loss or cognitive impairment detected. | [4] |
| Social Behavior | No aggressive behavior reported. | [4] |
| Reward & Reinforcement | No indication of addiction potential. | [4] |
| Neurological Function | No abnormal brain waves (EEG). | [4] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iflscience.com [iflscience.com]
- 7. iflscience.com [iflscience.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mentaldaily.com [mentaldaily.com]
ZZL-7 Technical Support Center: Methodological Considerations for Reducing Variability
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ZZL-7, a novel and potent small molecule inhibitor of the Kinase Associated with Proliferation (KAP). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common experimental challenges and help reduce variability in your results, ensuring data of the highest quality and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum final concentration to avoid cytotoxicity?
A1: this compound is best dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). For cell-based assays, it is critical to keep the final concentration of DMSO below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which can confound results.[1][2][3] Different cell lines may exhibit varying sensitivities to DMSO.[4] It is best practice to include a "vehicle-only" control group in all experiments to account for any effects of the solvent.[1]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent issue and can stem from several sources:
-
Cell-Based Factors: Variations in cell seeding density, cell passage number, and cell health can significantly impact results.[5][6] Using cells from a consistent passage number and ensuring a homogeneous single-cell suspension during plating is crucial.
-
Assay Duration: The IC50 value is time-dependent; longer incubation times with this compound may result in lower IC50 values.[7] It is essential to use a consistent incubation time for all comparative experiments.
-
Reagent Variability: Ensure all reagents, especially cell culture media and serum, are from consistent lots.[8] The quality and concentration of detection reagents (e.g., MTT, CellTiter-Glo®) can also be a source of variation.
-
Data Analysis: The method used to calculate the IC50 value, including the curve-fitting model (e.g., four-parameter logistic regression), can affect the final value.[9] Using a standardized analysis template for all experiments is recommended.
Q3: I am seeing high variability between replicate wells in my cell viability assays. How can I reduce this?
A3: High variability in replicate wells often points to technical inconsistencies during the experimental setup.
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[10] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Preparing a master mix of reagents can also improve consistency.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration.[11] To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.
-
Inhomogeneous Cell Seeding: A non-uniform cell suspension will lead to different numbers of cells per well. Always ensure the cell suspension is mixed thoroughly before and during the plating process.[11]
Q4: Western blot analysis of p-KAP (the phosphorylated, active form of the target) shows inconsistent inhibition by this compound. What should I check?
A4: Variability in Western blotting can be complex.[8][12][13] Key areas to troubleshoot include:
-
Sample Preparation: Inconsistent lysis buffer composition, incubation times, or handling of samples can lead to variable protein degradation or phosphorylation states.[14]
-
Protein Loading: It is crucial to load equal amounts of protein in each lane. Determine the linear range for your target protein and loading control to avoid signal saturation.[13][14]
-
Antibody Performance: Use high-quality primary antibodies at their optimal dilution.[12] Variability between antibody lots can occur, so it's advisable to validate new lots.
-
Transfer Efficiency: Ensure consistent and complete protein transfer from the gel to the membrane.[12] Staining the membrane with Ponceau S after transfer can help verify consistency.
Troubleshooting Guides & Data Presentation
Issue 1: Optimizing this compound Solvent Concentration
To minimize solvent-induced effects on cell viability, it is crucial to determine the tolerance of your specific cell line to DMSO.
Table 1: Effect of DMSO Concentration on Cell Viability in MCF-7 Cells
| DMSO Concentration (% v/v) | Average Cell Viability (% of Control) | Standard Deviation |
| 0.05 | 100.2 | 4.5 |
| 0.1 | 99.1 | 5.1 |
| 0.25 | 98.5 | 4.8 |
| 0.5 | 94.3 | 6.2 |
| 1.0 | 85.1 | 7.8 |
| 2.0 | 62.7 | 9.3 |
Data represents mean ± SD from three independent experiments after a 48-hour incubation.
Recommendation: Based on the data, maintaining a final DMSO concentration of ≤ 0.5% is recommended to ensure that observed effects are due to this compound and not the solvent.[1][2][4]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines a standardized method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (10 mM in 100% DMSO)
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Create a single-cell suspension and determine the cell density. Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical 8-point dilution series might start from 20 µM (final concentration 10 µM). Include a "vehicle control" (medium with the highest DMSO concentration used, e.g., 0.1%) and a "no-cell" blank control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared 2X this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations: Pathways and Workflows
To further clarify the experimental process and potential sources of error, the following diagrams have been generated.
Caption: Hypothetical GFSP-KAP signaling pathway inhibited by this compound.
Caption: Experimental workflow for IC50 determination with key variability sources.
Caption: Troubleshooting decision tree for inconsistent Western blot results.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. news-medical.net [news-medical.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Improving rigor and reproducibility in western blot experiments with the blotRig analysis software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experiments with ZZL-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZZL-7 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, fast-onset antidepressant agent. It is a di-peptide that functions by disrupting the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1] This disruption prevents the nNOS-mediated inhibition of SERT, leading to increased SERT translocation to the cell surface. Consequently, there is an enhanced reuptake of serotonin (5-HT) into the presynaptic neuron, which paradoxically results in an increased firing frequency of serotonergic neurons and greater 5-HT release in downstream brain regions like the medial prefrontal cortex.[1][2] this compound has been shown to readily cross the blood-brain barrier.[1]
Q2: What are the recommended doses and administration routes for this compound in mice?
A2: this compound has been shown to be effective in mice at doses of 10, 20, and 40 mg/kg.[3] It can be administered via intragastric (i.g.) or intraperitoneal (i.p.) injection. The antidepressant-like effects are observed as early as 2 hours after a single administration.[3]
Q3: What is a suitable vehicle for dissolving and administering this compound?
A3: A commonly used vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare the solution with sonication to ensure complete dissolution.
Q4: What are the key controls to include in an in vivo experiment with this compound?
A4: To ensure the rigor and reproducibility of your in vivo experiments with this compound, the following controls are essential:
-
Vehicle Control: A group of animals that receives the same volume of the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without this compound, administered via the same route and schedule as the this compound treated group. This control accounts for any effects of the vehicle itself.
-
Positive Control: A well-established antidepressant drug with a known mechanism of action (e.g., a selective serotonin reuptake inhibitor like fluoxetine or a tricyclic antidepressant like imipramine). This control helps to validate the experimental model and behavioral assays.
-
Negative Control (Inactive Compound): Ideally, a structurally similar analog of this compound that has been shown to be inactive in disrupting the SERT-nNOS interaction would be the best negative control. If such a compound is not available, using a scrambled peptide with the same amino acid composition but a different sequence could be considered. This helps to rule out non-specific effects of the peptide.
-
Untreated Control: A group of animals that receives no treatment. This provides a baseline for normal behavior in the specific animal model being used.
Q5: What are the expected outcomes of this compound treatment in behavioral tests for depression?
A5: In preclinical models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), acute administration of this compound is expected to reduce the duration of immobility in mice, indicating an antidepressant-like effect.[3] This effect is typically observed within 2 hours of administration. In chronic models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, this compound is expected to reverse the stress-induced depressive-like behaviors, such as anhedonia (measured by the sucrose preference test) and increased immobility in the FST and TST.[3]
Troubleshooting Guide
Problem 1: No significant antidepressant-like effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Improper drug preparation or administration | - Verify the correct calculation of the dose and the concentration of the stock solution.- Ensure complete dissolution of this compound in the vehicle. Sonication is recommended.- Confirm the accuracy of the administration route (i.g. or i.p.) and the volume injected. |
| Degradation of this compound | - Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect timing of behavioral testing | - Behavioral testing should be conducted approximately 2 hours after this compound administration to capture its rapid-onset effects. |
| Animal strain variability | - Different mouse strains can exhibit varying sensitivities to stressors and pharmacological treatments. Ensure the chosen strain is appropriate for the behavioral paradigm. |
| Suboptimal behavioral test parameters | - Review and standardize the parameters of the behavioral tests (e.g., water temperature in the FST, duration of the test). Ensure that the testing environment is free from external stressors. |
Problem 2: High variability in the behavioral data within and between groups.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration | - Ensure all injections are performed consistently by the same trained personnel. |
| Environmental stressors | - Acclimate the animals to the experimental room and handling procedures before the start of the experiment.- Minimize noise and other disturbances in the animal facility and testing rooms. |
| Individual differences in animal behavior | - Increase the sample size per group to improve statistical power.- Randomize the animals to the different treatment groups. |
| Observer bias | - Whenever possible, the experimenter conducting the behavioral scoring should be blind to the treatment conditions. |
Problem 3: Unexpected side effects or toxicity are observed.
| Possible Cause | Troubleshooting Step |
| High dose of this compound | - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Although this compound is reported to have minimal off-target effects, it is good practice to monitor animals for any signs of toxicity, such as changes in body weight, food and water intake, and general activity levels. |
| Vehicle toxicity | - Ensure the concentration of DMSO in the final injected solution is not excessively high, as it can be toxic at higher concentrations. |
| Off-target effects | - While this compound is designed to be specific for the SERT-nNOS interaction in the DRN, potential off-target effects cannot be entirely ruled out.[2] If unexpected phenotypes are observed, consider conducting further experiments to investigate potential interactions with other targets. |
Experimental Protocols
Protocol 1: Acute Antidepressant-Like Effects of this compound in Mice (Forced Swim Test)
Materials:
-
This compound
-
Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Forced Swim Test apparatus (clear cylinders, 25 cm high, 10 cm in diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice for a few minutes each day for 3 days prior to testing to reduce stress.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with the remaining vehicle components to the desired final concentrations (e.g., 10, 20, 40 mg/kg). The final DMSO concentration should not exceed 10%.
-
Drug Administration: Randomly assign mice to treatment groups (vehicle, this compound doses, positive control). Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Forced Swim Test:
-
Two hours after the injection, place each mouse individually into a cylinder filled with 15 cm of water (23-25°C).
-
Record the behavior of each mouse for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: Score the immobility time manually by a trained observer blinded to the treatment groups, or use an automated video tracking system. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Model and this compound Treatment
Materials:
-
Same as Protocol 1
-
CUMS stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal)
-
Sucrose preference test apparatus (two drinking bottles per cage)
Procedure:
-
CUMS Induction: Subject mice to a CUMS paradigm for 4-6 weeks. The stressors should be applied randomly and varied daily to prevent habituation.[4][5][6]
-
Sucrose Preference Test (Baseline): Before starting this compound treatment, assess anhedonia by performing a sucrose preference test. Acclimate mice to two drinking bottles (one with water, one with 1% sucrose solution) for 48 hours. Then, deprive them of water and food for 12 hours, followed by a 1-hour test where they have free access to both bottles. Measure the consumption of water and sucrose solution.
-
This compound Treatment: After CUMS induction, begin daily administration of this compound (e.g., 10 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 1-2 weeks).
-
Behavioral Testing:
-
Sucrose Preference Test (Post-treatment): Repeat the sucrose preference test at the end of the treatment period to assess the reversal of anhedonia.
-
Forced Swim Test or Tail Suspension Test: Conduct the FST or TST as described in Protocol 1, 2 hours after the last this compound injection.
-
-
Data Analysis: Analyze the changes in sucrose preference and immobility time using appropriate statistical tests (e.g., two-way ANOVA).
Data Presentation
Table 1: Expected Outcome of Acute this compound Treatment on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 150 ± 10 |
| This compound | 10 | 110 ± 8* |
| This compound | 20 | 85 ± 7 |
| This compound | 40 | 70 ± 6 |
| Fluoxetine | 20 | 90 ± 9** |
*p < 0.05, **p < 0.01 compared to the vehicle group. Data are hypothetical and for illustrative purposes only.
Table 2: Expected Outcome of Chronic this compound Treatment in the CUMS Model
| Treatment Group | Sucrose Preference (%) ± SEM | Immobility Time (s) in FST ± SEM |
| Control + Vehicle | 85 ± 5 | 100 ± 8 |
| CUMS + Vehicle | 55 ± 6 | 160 ± 12 |
| CUMS + this compound (10 mg/kg) | 78 ± 7 | 110 ± 10 |
*p < 0.05 compared to the CUMS + Vehicle group. Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Signaling pathway of this compound's antidepressant action.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal nitric oxide synthase and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.biu.ac.il [cris.biu.ac.il]
Refining ZZL-7 Administration Techniques for Consistent Results: A Technical Support Center
Welcome to the technical support center for ZZL-7, a rapid-onset antidepressant agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on administration techniques and to offer troubleshooting for common issues encountered during experimentation. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a di-peptide that acts as a fast-onset antidepressant agent by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2] This disruption enhances serotonin signaling in forebrain circuits, leading to antidepressant-like effects observed as quickly as two hours after administration.[3][4]
Q2: What are the recommended administration routes and dosages for this compound in mice?
A2: this compound has been shown to be effective in mice via both intraperitoneal (IP) and intragastric (gavage) administration.[1] Effective doses range from 10 mg/kg to 40 mg/kg.[1][5] The choice of administration route may depend on the specific experimental design and goals.
Q3: How should this compound be prepared and stored?
A3: this compound is soluble in ethanol and DMSO.[6][7] For in vivo experiments, it is often dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What is the expected onset of action for this compound?
A4: A key feature of this compound is its rapid onset of action. Antidepressant-like effects are typically observed within 2 hours of administration in mice.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Antidepressant Effect
Q: We are not observing the expected rapid antidepressant effect after this compound administration. What could be the cause?
A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Verify Administration Technique:
-
Intraperitoneal (IP) Injection: IP injections have a reported failure rate of 10-20%, where the compound may be injected into the gut or subcutaneous tissue instead of the peritoneal cavity.[1][8] This can lead to variable absorption and reduced efficacy. Ensure proper restraint and injection technique.
-
Intragastric (IG) Gavage: Improper gavage technique can cause significant stress to the animal, potentially confounding behavioral test results.[6][7][9][10] Ensure personnel are well-trained to minimize stress and prevent injury.
-
-
Assess Compound Stability:
-
This compound is a di-peptide, and peptides can be susceptible to degradation through hydrolysis, oxidation, or other chemical pathways.[3][11][12] Ensure the compound has been stored correctly at the recommended temperature and protected from light. Prepare solutions fresh on the day of the experiment.
-
-
Evaluate Animal Stress Levels:
-
Confirm Dosing Accuracy:
-
Double-check all calculations for dose preparation. Inaccurate weighing of the compound or incorrect dilution can lead to suboptimal dosing.
-
Issue 2: High Variability in Behavioral Data
Q: We are observing high variability between individual animals in our behavioral experiments. How can we reduce this?
A: High variability can obscure the true effect of the compound. Here are some strategies to improve consistency:
-
Standardize Administration Procedures:
-
Ensure that the time of day, injection volume, and handling procedures are consistent for all animals.
-
For IP injections, consistently target the lower right quadrant of the abdomen to avoid organs.[13]
-
-
Control for Environmental Stressors:
-
Minimize noise and other disturbances in the animal facility.
-
Allow for a sufficient acclimatization period after compound administration and before behavioral testing.
-
-
Refine Gavage Technique:
-
Blinding and Randomization:
-
Implement blinding of experimenters to the treatment groups to prevent unconscious bias during behavioral scoring. Randomize animals to treatment groups.
-
Data Presentation
Table 1: this compound Administration and Efficacy in Mice
| Parameter | Intraperitoneal (IP) | Intragastric (IG) |
| Effective Dose Range | 10 mg/kg | 10, 20, 40 mg/kg |
| Reported Vehicle | Not specified in all sources | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
| Onset of Action | 2 hours | 2 hours |
| Observed Effect | Reverses chronic unpredictable mild stress (CMS)-induced depressive behaviors | Produces dose-dependent antidepressant-like behaviors |
Data synthesized from multiple sources.[1][5]
Table 2: this compound Solubility and Storage
| Parameter | Details |
| Solubility | Soluble in DMSO and ethanol (up to 100 mM) |
| Stock Solution Storage | -20°C for 1 month (protect from light)-80°C for 6 months (protect from light) |
| Working Solution | Prepare fresh on the day of use for in vivo experiments |
Data synthesized from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intragastric Gavage)
-
Prepare the Vehicle: Aseptically prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentration for injection. For example, to achieve a 2 mg/mL working solution, sonication may be required to ensure complete dissolution.[5]
-
Administration: Administer the prepared solution to mice via intragastric gavage at the desired volume to achieve the target dose (e.g., 10, 20, or 40 mg/kg).
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: Using an appropriate gauge needle (e.g., 25-27g), insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated.
-
Injection: Inject the solution smoothly and withdraw the needle.
-
Monitoring: Briefly monitor the animal for any signs of distress post-injection.
Mandatory Visualizations
Caption: this compound Signaling Pathway in the Dorsal Raphe Nucleus.
References
- 1. Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Investigating the Pharmacokinetic Profile of ZZL-7: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving the pharmacokinetic profile of ZZL-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel di-peptide with rapid-onset antidepressant activity observed in in vivo models.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) within the dorsal raphe nucleus (DRN).[2][3][4] This action leads to an increase in the firing frequency of serotonergic neurons.[3]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, this compound has been shown to readily cross the blood-brain barrier in mice following intravenous injection.[1][2][3] Studies have indicated that it can rapidly cross the BBB and cell membranes within 30 minutes.[2]
Q3: What are the recommended dosages for in vivo studies in mice?
A3: Effective doses in mice have been reported for both intraperitoneal (i.p.) and intragastric administration. A dose of 10 mg/kg (i.p.) has been shown to reverse depression-like behaviors and increase the firing of serotonergic neurons.[3] Intragastric administration of 10, 20, and 40 mg/kg has produced dose-dependent antidepressant-like effects.[3][5]
Q4: What are the appropriate solvents and storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethylformamide (DMF) and ethanol are suitable solvents. Aqueous solutions should be prepared fresh for daily use.
Q5: Are there any known side effects of this compound in preclinical models?
A5: Preclinical studies in mice have suggested that this compound elicits an antidepressant effect without undesirable side effects.[6][7]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) of SERT and nNOS
Issue: Low or no pull-down of the SERT-nNOS complex.
-
Possible Cause 1: Inefficient cell lysis.
-
Solution: Use a lysis buffer optimized for membrane protein complexes. Consider a buffer containing a mild non-ionic detergent. Ensure sonication is performed on ice to aid in nuclear and membrane disruption without denaturing the protein complex.
-
-
Possible Cause 2: Disruption of the protein-protein interaction.
-
Solution: The interaction between SERT and nNOS may be transient or weak. Perform all steps at 4°C to minimize protein degradation and complex dissociation. Consider in vivo cross-linking with a reagent like formaldehyde before cell lysis to stabilize the interaction.
-
-
Possible Cause 3: Antibody issues.
-
Solution: Ensure the antibody is validated for immunoprecipitation. Use a high-quality antibody specific for either SERT or nNOS. The antibody epitope should not be in the region of the protein-protein interaction.
-
Issue: High background or non-specific binding.
-
Possible Cause 1: Non-specific binding to beads.
-
Solution: Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody. This will reduce proteins that non-specifically bind to the beads.
-
-
Possible Cause 2: Inadequate washing.
-
Solution: Increase the number of wash steps after immunoprecipitation. The stringency of the wash buffer can also be increased by slightly increasing the detergent or salt concentration.
-
In Vivo Electrophysiology in the Dorsal Raphe Nucleus (DRN)
Issue: Difficulty in identifying and recording from serotonergic neurons.
-
Possible Cause 1: Incorrect targeting of the DRN.
-
Solution: Carefully verify stereotaxic coordinates for the DRN in the specific mouse strain being used. Histological verification of the electrode placement after the experiment is crucial.
-
-
Possible Cause 2: Low firing rate of serotonergic neurons.
-
Solution: Serotonergic neurons in the DRN typically have a slow and regular firing rate. Use appropriate recording parameters and filters to capture these signals. Be patient and allow sufficient time to locate and stabilize a recording from a target neuron.
-
Issue: Unstable recordings.
-
Possible Cause 1: Movement artifacts.
-
Solution: Ensure the animal's head is securely fixed in the stereotaxic frame. Use a stable recording setup and minimize vibrations in the surrounding environment.
-
-
Possible Cause 2: Tissue damage.
-
Solution: Advance the recording electrode slowly and carefully to minimize damage to the brain tissue. If recordings are consistently unstable, consider using a new electrode.
-
Behavioral Studies (Forced Swim Test/Tail Suspension Test)
Issue: High variability in behavioral data.
-
Possible Cause 1: Inconsistent handling and experimental conditions.
-
Solution: Handle all animals consistently and habituate them to the experimental room before testing. Ensure that environmental conditions such as lighting and noise are kept constant across all test sessions.
-
-
Possible Cause 2: Strain and sex differences.
-
Solution: Be aware that different mouse strains can exhibit different baseline levels of immobility.[8] Use mice of the same strain and sex for each experimental group.
-
-
Possible Cause 3: Observer bias.
-
Solution: Whenever possible, use automated scoring systems to quantify immobility. If manual scoring is necessary, the observer should be blinded to the experimental conditions.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mice
| Administration Route | Dose (mg/kg) | Effect | Time to Effect | Reference |
| Intraperitoneal (i.p.) | 10 | Reversal of depression-like behaviors | 2 hours | [3] |
| Intraperitoneal (i.p.) | 10 | Increased firing of serotonergic neurons | 2 hours | [3] |
| Intragastric | 10, 20, 40 | Dose-dependent antidepressant-like behaviors | 2 hours | [3][5] |
Table 2: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C11H20N2O4 | [1] |
| Molecular Weight | 244.29 g/mol | |
| Solubility in DMSO | 12 mg/mL (49.12 mM) | [5] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (2 mg/mL) | [5] |
Experimental Protocols
Protocol: Co-Immunoprecipitation of SERT and nNOS from Mouse Brain Tissue
-
Tissue Homogenization:
-
Dissect the dorsal raphe nucleus (DRN) from the mouse brain on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the homogenate briefly on ice to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add protein A/G agarose beads and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-SERT or anti-nNOS) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the corresponding primary antibodies (anti-nNOS if you pulled down with anti-SERT, and vice-versa) followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol: In Vivo Electrophysiology in the Mouse Dorsal Raphe Nucleus
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane or another suitable anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target coordinates for the DRN.
-
-
Electrode Placement:
-
Slowly lower a recording microelectrode to the predetermined coordinates for the DRN.
-
-
Recording:
-
Record spontaneous single-unit activity. Serotonergic neurons are typically identified by their slow, regular firing pattern.
-
Once a stable recording is obtained, establish a baseline firing rate for at least 10-15 minutes.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue recording the neuronal activity for a specified period post-injection to observe any changes in firing rate or pattern.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine the firing rate and pattern before and after drug administration.
-
Perform statistical analysis to determine the significance of any observed changes.
-
-
Histological Verification:
-
At the end of the experiment, create a small electrolytic lesion at the recording site.
-
Perfuse the animal and process the brain tissue for histology to confirm the electrode placement within the DRN.
-
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 6. iflscience.com [iflscience.com]
- 7. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Overcoming challenges in quantifying ZZL-7 levels in brain tissue.
Technical Support Center: Quantification of ZZL-7 in Brain Tissue
Welcome to the technical support center for the quantification of the novel neuromodulator, this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming the unique challenges associated with measuring this compound levels in complex brain tissue matrices. Due to its polar nature and susceptibility to enzymatic degradation, accurate quantification requires meticulous sample handling and optimized analytical procedures.
Troubleshooting Guide
This guide is designed in a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: I am observing very low or no signal for this compound in my processed samples. What are the potential causes and solutions?
Answer: Low or no recovery of this compound is a common issue stemming from inefficient extraction, analyte degradation, or suboptimal instrument settings. Brain tissue, with its high lipid content, presents a significant challenge for extracting polar molecules like this compound.[1]
Possible Causes & Troubleshooting Steps:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting a polar analyte from a lipid-rich matrix.
-
Solution: Test various extraction protocols. Protein precipitation with cold, acidified acetonitrile is often more effective for polar compounds than methanol or acetone. Consider a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner samples.[1]
-
-
Analyte Degradation: this compound may be unstable and prone to enzymatic degradation during the homogenization and extraction process.[2]
-
Solution: Ensure all steps are performed on ice. Use a homogenization buffer containing a cocktail of protease and phosphatase inhibitors. Minimize the time between tissue homogenization and final extraction.[3]
-
-
Poor Ionization (LC-MS/MS): The mass spectrometer source conditions may not be optimized for this compound.
-
Solution: Perform a direct infusion of a this compound standard to optimize source parameters (e.g., capillary voltage, gas flow, temperature) before running samples.
-
The following table illustrates how the choice of extraction method can significantly impact analyte recovery.
Table 1: Comparison of this compound Extraction Methods from Rat Cortex Homogenate
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Notes |
|---|---|---|---|
| Protein Precipitation (Methanol) | 45.2 | 8.5 | High lipid carryover observed. |
| Protein Precipitation (Acetonitrile) | 78.6 | 4.2 | Cleaner extract, better for polar analytes. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 22.1 | 6.1 | Not suitable for polar this compound. |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92.4 | 2.8 | Most effective at removing interferences and concentrating the analyte. |
Question 2: My results show high variability (%CV > 20%) between technical replicates. How can I improve the precision of my assay?
Answer: High variability in quantitative results often points to inconsistencies in sample processing or the presence of uncorrected matrix effects.[4][5] The single most effective way to improve precision is by using a proper internal standard.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Homogenization: Manual homogenization can introduce variability.
-
Solution: Use an automated bead beater homogenizer with a standardized protocol (e.g., tissue weight to bead/buffer ratio, homogenization time, and frequency) to ensure uniform sample processing.
-
-
Matrix Effects: The complex composition of brain tissue can cause ion suppression or enhancement, where co-eluting molecules interfere with the ionization of this compound.[4][5] This effect can vary from sample to sample, increasing variability.
-
Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4). An SIL internal standard co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction and vastly improved precision.[6]
-
The table below demonstrates the impact of using an appropriate internal standard.
Table 2: Effect of Internal Standard (IS) on Result Variability
| Internal Standard Used | Mean Calculated Concentration (ng/g) | % Coefficient of Variation (%CV) |
|---|---|---|
| None | 15.4 | 35.8% |
| Structural Analog IS | 12.8 | 18.2% |
| Stable Isotope-Labeled IS (this compound-d4) | 10.5 | 4.1% |
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for brain tissue samples to ensure this compound stability? A: To prevent degradation, brain tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2][7] Avoid repeated freeze-thaw cycles. Short-term storage (up to one hour) at room temperature in normal saline may be acceptable, but immediate freezing is the best practice.[8][9]
Q: How can I confirm if my assay is suffering from matrix effects? A: A post-extraction addition study is the standard method. You compare the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix from brain tissue. A significant difference in signal indicates ion suppression or enhancement.
Table 3: Post-Extraction Addition Study to Evaluate Matrix Effects
| Sample Type | Mean Peak Area of this compound | Matrix Effect (%) | Interpretation |
|---|---|---|---|
| This compound in Neat Solution (Solvent) | 850,400 | N/A | Reference Signal |
| This compound Spiked into Extracted Brain Matrix | 416,700 | -51% | Severe Ion Suppression |
Calculation: (([Area in Matrix] / [Area in Solvent]) - 1) * 100
Q: What are the ideal Multiple Reaction Monitoring (MRM) transitions for this compound? A: Assuming a hypothetical molecular weight of 215.25 for this compound, the protonated precursor ion [M+H]+ would be m/z 216.2. Product ions would be determined by infusing a standard and performing a product ion scan. For this example, let's assume two stable product ions are found at m/z 154.1 and m/z 98.0.
-
Primary (Quantifier) Transition: 216.2 -> 154.1
-
Secondary (Qualifier) Transition: 216.2 -> 98.0
-
Internal Standard (this compound-d4) Transition: 220.2 -> 158.1
Experimental Protocols
Protocol 1: this compound Extraction from Brain Tissue via Protein Precipitation
-
Tissue Weighing: On dry ice, weigh approximately 50 mg of frozen brain tissue into a pre-chilled 2 mL bead beater tube.
-
Homogenization: Add 400 µL of cold homogenization buffer (Acetonitrile with 0.1% Formic Acid) and 10 µL of the SIL internal standard (this compound-d4, 100 ng/mL).
-
Bead Beating: Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz). Keep samples on ice between cycles.
-
Precipitation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC System: UPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 3.5 min: 95% B
-
3.5 - 4.0 min: 95% to 5% B
-
4.0 - 5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: See FAQ section for example transitions.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this compound analysis.
Caption: Troubleshooting workflow for low this compound signal detection.
Caption: Hypothetical this compound Gq-coupled signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain homogenate stability for stimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Brain Tissue Samples Storage Conditions for Reproducible Intraoperative Lipid Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A New Dawn in Antidepressant Action: ZZL-7 Versus Traditional SSRIs
A comparative analysis of the novel, rapid-acting antidepressant compound ZZL-7 and conventional Selective Serotonin Reuptake Inhibitors (SSRIs) reveals a significant divergence in their onset of action, underpinned by distinct molecular mechanisms. This guide offers researchers, scientists, and drug development professionals an in-depth comparison, supported by experimental data, to illuminate the therapeutic potential of this compound.
Traditional SSRIs, the cornerstone of depression treatment for decades, are hampered by a significant therapeutic lag, often taking several weeks to elicit a clinical response.[1][2][3] This delay is primarily attributed to the slow desensitization of presynaptic serotonin 5-HT1A autoreceptors.[4][5] In stark contrast, the experimental compound this compound has demonstrated a remarkably rapid antidepressant effect in preclinical models, with behavioral changes observed within a mere two hours of administration.[6][7][8][9] This swift action is achieved through a novel mechanism: the disruption of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[6][8][10][11][12][13]
Quantitative Comparison of Onset of Action
The following table summarizes the key quantitative differences in the onset of action between this compound and traditional SSRIs based on preclinical data.
| Feature | This compound | Traditional SSRIs |
| Time to Onset of Antidepressant Effect (Preclinical) | 2 hours[6][8] | 2 - 8 weeks[1][2][3] |
| Primary Mechanism of Action | Disruption of SERT-nNOS interaction[6][10][11][12][13] | Inhibition of serotonin reuptake leading to 5-HT1A autoreceptor desensitization[4][5] |
| Key Molecular Target | SERT-nNOS protein-protein interaction[6][10][11][12][13] | Serotonin Transporter (SERT)[4][5] |
| Effect on Serotonergic Neuron Firing | Rapid increase[6][10][11][12] | Delayed increase (following autoreceptor desensitization)[4][5] |
Experimental Protocols
The rapid antidepressant effects of this compound were primarily evaluated using the chronic unpredictable mild stress (CMS) model in mice, a well-established paradigm for inducing depression-like behaviors.
Chronic Unpredictable Mild Stress (CMS) Protocol
-
Animal Model: Adult male C57BL/6 mice were used.
-
Stress Induction: For a period of 4-6 weeks, mice were subjected to a series of varied and unpredictable mild stressors. These stressors included:
-
Cage tilt (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Food and water deprivation
-
Forced swimming in cool water (18°C)
-
Tail suspension
-
-
Behavioral Assessment: Following the stress period, depressive-like behaviors were assessed using the forced swim test and the tail suspension test.
Forced Swim Test (FST)
-
Apparatus: A cylindrical glass container (25 cm high, 10 cm in diameter) was filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice were individually placed in the water-filled cylinder for a 6-minute session.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
-
Apparatus: Mice were suspended by their tails from a horizontal bar using adhesive tape, approximately 50 cm above the floor.
-
Procedure: The duration of the test was 6 minutes.
-
Data Analysis: The total time the mice remained immobile was recorded. A reduction in immobility time suggests an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
The contrasting onsets of action between this compound and traditional SSRIs stem from their fundamentally different interactions with the serotonergic system.
This compound: Rapid Disinhibition of Serotonergic Neurons
This compound's rapid action is attributed to its ability to directly disinhibit serotonergic neurons in the DRN. It achieves this by disrupting the physical interaction between SERT and nNOS. In a depressive state, the formation of this SERT-nNOS complex is enhanced, which reduces the cell surface availability of SERT and consequently increases extracellular serotonin in the DRN. This elevated local serotonin concentration activates inhibitory 5-HT1A autoreceptors, suppressing the firing of serotonergic neurons. This compound, by breaking apart the SERT-nNOS complex, normalizes SERT function, reduces local serotonin levels in the DRN, and thereby rapidly alleviates the autoinhibitory brake on these neurons. This leads to an immediate increase in serotonergic neurotransmission to downstream brain regions like the prefrontal cortex.
Caption: this compound's mechanism of action in the Dorsal Raphe Nucleus.
Traditional SSRIs: Delayed Action via Autoreceptor Desensitization
SSRIs work by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. However, this initial increase in serotonin also enhances the activation of inhibitory 5-HT1A autoreceptors on the soma and dendrites of serotonergic neurons in the DRN. This autoinhibitory feedback counteracts the intended effect of the SSRI, leading to a delay in the net increase of serotonin release in projection areas. The therapeutic effect of SSRIs is only observed after chronic treatment, which leads to the gradual desensitization and downregulation of these 5-HT1A autoreceptors. Once desensitized, the autoinhibitory feedback is reduced, allowing for a sustained increase in serotonergic neuron firing and serotonin release.
Caption: Delayed onset of action of traditional SSRIs.
Conclusion
The preclinical findings for this compound represent a paradigm shift in the development of antidepressants. By targeting the SERT-nNOS interaction, this compound circumvents the rate-limiting step of 5-HT1A autoreceptor desensitization that characterizes traditional SSRIs, offering the potential for a truly rapid-acting therapeutic. While further research, including clinical trials in humans, is necessary to validate these initial findings, the novel mechanism of this compound holds significant promise for addressing the critical unmet need for faster and more effective treatments for major depressive disorder.
References
- 1. Somatodendritic 5-HT1A Autoreceptor Desensitization due to Selective Serotonin Reuptake Inhibitor (SSRI) Therapy for Depression – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chinese researchers discover potential fast-acting antidepressant compound - Chinadaily.com.cn [chinadaily.com.cn]
- 4. Tail suspension test - Wikipedia [en.wikipedia.org]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 7. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. researchgate.net [researchgate.net]
- 11. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN | Semantic Scholar [semanticscholar.org]
- 13. The 5-HT1A receptor: signaling, desensitization, and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
ZZL-7 Versus Ketamine: A Comparative Analysis of Rapid-Acting Antidepressants
In the landscape of antidepressant research, the quest for rapid-acting therapeutics is a paramount objective. Both the novel compound ZZL-7 and the established drug ketamine have emerged as significant subjects of investigation for their potential to elicit swift antidepressant effects. This guide provides a detailed comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.
Mechanism of Action
This compound: this compound is a novel small-molecule compound that exhibits a distinct mechanism of action centered on the serotonergic system.[1][2][3][4][5] It works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1][2][3][5] This disruption leads to a reduction in extracellular serotonin concentration in the DRN, which in turn downregulates the activity of 5-HT1A autoreceptors. The subsequent decrease in auto-inhibition results in an increased firing rate of serotonergic neurons, leading to enhanced serotonin release in forebrain circuits, such as the medial hippocampus.[1][3] Preclinical studies indicate that this compound can readily cross the blood-brain barrier.[1][2][4][5]
Ketamine: Ketamine, a well-established anesthetic, exerts its rapid antidepressant effects primarily through the glutamatergic system.[6][7][8][9] Its principal mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7][9] This action is thought to lead to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][10] The activation of AMPA receptors triggers several downstream signaling cascades that are crucial for synaptic plasticity.[6][10] Key pathways include the brain-derived neurotrophic factor (BDNF) signaling and the mechanistic target of rapamycin (mTOR) pathway, which collectively promote synaptogenesis and reverse the synaptic deficits observed in depression.[6][7][10][11] Some research also suggests a potential role for the opioid system in mediating ketamine's antidepressant effects.[12]
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Signaling Pathway of Ketamine
Caption: Ketamine's primary mechanism of action.
Quantitative Data Comparison
The available data for this compound is currently limited to preclinical studies in animal models, whereas ketamine has been extensively studied in human clinical trials. A direct comparison of efficacy is therefore not yet possible. The following tables summarize the existing quantitative data for each compound.
Table 1: Preclinical Data for this compound
| Parameter | Finding | Species | Model | Citation |
| Onset of Action | Antidepressant-like effects observed 2 hours after administration. | Mice | Chronic Unpredictable Mild Stress (CMS) | [2][13][14] |
| Dosage (Intragastric) | Dose-dependent antidepressant-like effects at 10, 20, and 40 mg/kg. | Mice | Not Specified | [2] |
| Dosage (Intraperitoneal) | 10 mg/kg reversed CMS-induced depressive behaviors. | Mice | CMS | [2] |
| Neuronal Firing | 10 mg/kg (intraperitoneally) significantly increased the firing frequency of serotonergic neurons 2 hours after treatment. | Mice | SERT-Cre Mice | [2] |
| Side Effects | No apparent undesirable side effects on brain function or normal activity were reported in preclinical studies. | Mice | Not Specified | [13][14] |
Table 2: Clinical Data for Ketamine
| Parameter | Finding | Population | Citation |
| Onset of Action | Rapid antidepressant effects within 2-4 hours of a single intravenous infusion. | Treatment-Resistant Depression (TRD) | [8][15][16] |
| Dosage (Intravenous) | A single 0.5 mg/kg infusion over 40 minutes is commonly used. | TRD | [15][17] |
| Response Rate | Approximately 71% response rate at 24 hours after a single infusion. | TRD | [15] |
| Remission Rate | Clinical remission (MADRS score <10) has been observed. | Major Depressive Episodes | [18] |
| Duration of Effect | Antidepressant effects are transient, typically lasting for several days to a week after a single infusion. | TRD | [8][15] |
| Change in Depression Scores | Significant reduction in MADRS scores from baseline within hours of administration. | TRD | [15] |
| Side Effects | Transient dissociative symptoms, perceptual disturbances, and potential for abuse. | TRD | [6][16] |
Experimental Protocols
This compound (Preclinical)
The antidepressant-like effects of this compound have been evaluated in rodent models of depression. A commonly used model is the Chronic Unpredictable Mild Stress (CUMS) model, which induces a state of anhedonia and behavioral despair in animals, mimicking aspects of human depression.
-
Experimental Workflow:
-
Induction of Depression-like State: Animals are subjected to a series of mild, unpredictable stressors over several weeks.
-
Drug Administration: this compound is administered via various routes, such as intragastric or intraperitoneal injection, at different dosages.
-
Behavioral Testing: The antidepressant-like effects are assessed using standardized behavioral tests, including the forced swim test and tail suspension test, which measure behavioral despair. Anhedonia is often measured using the sucrose preference test.
-
Electrophysiology: In vivo electrophysiology in specific brain regions, such as the dorsal raphe nucleus, is used to measure the firing rate of serotonergic neurons.
-
Biochemical Analysis: Post-mortem brain tissue analysis is conducted to measure levels of neurotransmitters and to confirm the disruption of the SERT-nNOS interaction.
-
Comparative Experimental Workflow
Caption: Generalized experimental workflows.
Ketamine (Clinical)
The rapid antidepressant effects of ketamine have been demonstrated in numerous placebo-controlled clinical trials.
-
Experimental Workflow:
-
Patient Selection: Participants are typically adults with a diagnosis of treatment-resistant major depressive disorder who have failed to respond to at least two previous antidepressant treatments.
-
Washout Period: A washout period is often implemented to eliminate the effects of other antidepressant medications.[17]
-
Study Design: A double-blind, placebo-controlled, crossover design is frequently employed. In this design, each participant receives both ketamine and a placebo (such as saline or midazolam) at different times, with a washout period in between.[17]
-
Drug Administration: Ketamine is typically administered as a single intravenous infusion at a sub-anesthetic dose of 0.5 mg/kg over 40 minutes.[17]
-
Assessment of Depressive Symptoms: The primary outcome measure is the change in scores on standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D), at various time points post-infusion (e.g., 2 hours, 24 hours, 7 days).[15][17]
-
Safety and Tolerability Monitoring: Participants are monitored for side effects, including dissociative symptoms (often measured with the Clinician-Administered Dissociative States Scale), changes in vital signs, and psychotomimetic effects.
-
Logical Relationship and Future Directions
The comparison between this compound and ketamine highlights two distinct yet promising approaches to achieving rapid antidepressant effects. Ketamine has paved the way by demonstrating that rapid relief from depression is possible through modulation of the glutamatergic system. However, its side effect profile and potential for abuse necessitate the development of alternatives.
This compound, with its novel mechanism targeting the serotonergic system and its reported lack of undesirable side effects in preclinical models, represents a potential next-generation rapid-acting antidepressant.[13][14] The critical next step for this compound is to translate the promising preclinical findings into human clinical trials to establish its safety and efficacy in patients with depression.
Comparative Features of this compound and Ketamine
Caption: Key comparative aspects.
References
- 1. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Mechanisms of ketamine action as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine and rapid antidepressant action: new treatments and novel synaptic signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 11. Ketamine and rapid-acting antidepressants: a new era in the battle against depression and suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. iflscience.com [iflscience.com]
- 14. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Longer-Term Antidepressant Effects of Repeated Ketamine Infusions in Treatment-Resistant Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ketamine and Rapid-Acting Antidepressants: A Window into a New Neurobiology for Mood Disorder Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
A New Contender in the Race for Rapid Antidepressants: ZZL-7 Shows Promise in Preclinical Models of Treatment-Resistant Depression
A novel dipeptide, ZZL-7, is demonstrating significant potential as a fast-acting antidepressant in animal models of treatment-resistant depression. By targeting a unique mechanism of action that differs from current treatments, this compound has shown the ability to reverse depressive-like behaviors within hours, a significant improvement over the weeks or months required for traditional antidepressants to take effect. This comparison guide provides an objective overview of the preclinical efficacy of this compound, with a focus on its performance against the established rapid-acting antidepressant, ketamine, and its enantiomer, esketamine.
For researchers, scientists, and drug development professionals, this guide summarizes the available quantitative data, details the experimental protocols used to assess efficacy, and visualizes the key signaling pathways and experimental workflows.
Comparative Efficacy in Animal Models
This compound has been evaluated in rodent models of depression, primarily the chronic unpredictable mild stress (CMS) model, which is designed to induce a state of anhedonia and behavioral despair, mimicking symptoms of treatment-resistant depression in humans.[1][2] The primary measures of antidepressant efficacy in these models are the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).
While direct head-to-head studies with ketamine are limited in the publicly available literature, the rapid onset of action of this compound positions it as a direct competitor. The following tables summarize the available data on this compound and provide a comparative context with established findings for ketamine and esketamine.
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Citation |
| This compound | Chronic Unpredictable Mild Stress (CMS) in mice | Forced Swim Test (FST) | 10, 20, and 40 mg/kg (intragastric) | Dose-dependent reduction in immobility time 2 hours after a single administration. | [2] |
| This compound | Chronic Unpredictable Mild Stress (CMS) in mice | Not Specified | 10 mg/kg (intraperitoneal) | Reversal of CMS-induced depressive behaviors 2 hours after treatment. | [1][2] |
| Ketamine | Chronic Unpredictable Mild Stress (CMS) in rats | Sucrose Preference Test (SPT) | 10 mg/kg (i.p.) | Sufficient to reverse anhedonia. | [3] |
| Ketamine | Chronic Social Defeat Stress (CSDS) in mice | Forced Swim Test (FST), Tail Suspension Test (TST) | 10 mg/kg | Reduced immobility time. | [3] |
| (R)-ketamine | Corticosterone-induced depression model in rats | Not Specified | Not Specified | Significantly reversed depressive-like behavior 24 hours after a single administration. | [4] |
| (S)-ketamine | Corticosterone-induced depression model in rats | Not Specified | Not Specified | No significant reversal of depressive-like behavior at 24 hours. | [4] |
Mechanism of Action: A Novel Approach
This compound's rapid antidepressant effect stems from its unique mechanism of action. It works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically in the dorsal raphe nucleus (DRN), a key area for serotonin production in the brain.[1][2][5][6][7] This disruption leads to an increase in the firing frequency of serotonergic neurons, ultimately enhancing serotonin signaling in forebrain circuits.[6][7]
In contrast, ketamine and esketamine are N-methyl-D-aspartate (NMDA) receptor antagonists. Their antidepressant effects are believed to be mediated by a subsequent surge in glutamate, leading to synaptogenesis and restoration of neural circuits that are impaired in depression.
References
- 1. This compound | Serotonin Transporter | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ZZL 7 | 5-HT Transporters | Tocris Bioscience [tocris.com]
Unraveling the Selectivity of ZZL-7 for the SERT-nNOS Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for fast-acting antidepressants has led to the exploration of novel molecular targets beyond the classical monoamine transporters. One such promising target is the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS). The small molecule ZZL-7 has emerged as a key player in this field, demonstrating rapid antidepressant-like effects by selectively disrupting this interaction. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data and detailed methodologies, to aid researchers in assessing its selectivity and potential.
Mechanism of Action: Disrupting a Key Interaction for Rapid Antidepressant Effects
This compound is a novel di-peptide that acts as a fast-onset antidepressant agent.[1][2] Its mechanism of action lies in its ability to disrupt the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN), a critical hub for serotonin production in the brain.[1][3][4] This interaction is mediated by the PDZ domain of nNOS and the C-terminus of SERT.[2][5]
Under conditions of chronic stress, the formation of the SERT-nNOS complex is enhanced in the DRN.[4][6] This complex reduces the amount of SERT on the cell surface, leading to decreased serotonin reuptake and subsequent overactivation of inhibitory 5-HT1A autoreceptors.[5][7] The net result is a decrease in the firing rate of serotonergic neurons and reduced serotonin release in projection areas like the medial prefrontal cortex, contributing to depressive-like behaviors.[3]
This compound effectively uncouples this interaction, leading to increased SERT translocation to the cell surface, normalized serotonin reuptake in the DRN, and reduced 5-HT1A autoreceptor activation.[5][7] This disinhibition of serotonergic neurons results in enhanced serotonin release in the forebrain, producing a rapid antidepressant effect, observed as early as two hours after administration in preclinical models.[4] A key advantage of this compound is its high selectivity, attributed to the significantly higher co-expression of SERT and nNOS in the DRN compared to other brain regions, minimizing off-target effects.[5]
Comparative Analysis of SERT-nNOS Interaction Modulators
While this compound is a specific disruptor of the SERT-nNOS interaction, it is crucial to compare its profile with other compounds that target nNOS or its interactions. This allows for a better understanding of its unique properties and selectivity.
| Compound | Target Interaction | Potency (IC50) | Selectivity | Key Findings |
| This compound | SERT-nNOS | Not explicitly reported | High for SERT-nNOS in the DRN | Disrupts SERT-nNOS complex, increases SERT surface expression, and produces rapid antidepressant effects without major side effects.[1][4] |
| Esflurbiprofen | SERT-nNOS | Not explicitly reported | Identified as a SERT-nNOS interaction blocker (SNIB) | Shows potential as a fast-onset antidepressant by targeting the SERT-nNOS interaction.[6] |
| PCC-0105002 | PSD95-nNOS | 1.4 µM | Inhibits PSD95-nNOS interaction | Serves as a reference for the potency of disrupting a different nNOS protein-protein interaction.[8] |
| ZLc002 | nNOS-NOS1AP | Not explicitly reported | Disrupts nNOS-NOS1AP interaction in intact cells | Another example of a small molecule designed to inhibit a specific nNOS protein-protein interaction.[8] |
| 7-Nitroindazole (7-NI) | nNOS (catalytic site) | ~1 µM (in hippocampal slices) | Less than fivefold selectivity for nNOS over eNOS at the tissue level | A general nNOS inhibitor; its effect on the SERT-nNOS interaction is not well-defined. |
| TRIM | nNOS (catalytic site) | Not explicitly reported | nNOS inhibitor | Another example of a general nNOS inhibitor used in preclinical antidepressant studies.[9] |
Experimental Protocols for Assessing SERT-nNOS Interaction
The following are key experimental methodologies used to investigate the selectivity and efficacy of compounds like this compound.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is fundamental for demonstrating the physical interaction between SERT and nNOS and its disruption by an inhibitor.
-
Objective: To detect the presence of the SERT-nNOS complex and assess the effect of a compound on its formation.
-
Methodology:
-
Lysate Preparation: Tissues (e.g., DRN) or cells co-expressing SERT and nNOS are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific for either SERT or nNOS is added to the lysate to bind its target protein. Protein A/G beads are then used to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SERT and nNOS to detect the co-precipitated protein. A decrease in the co-precipitated protein in the presence of the test compound indicates disruption of the interaction.
-
Surface Biotinylation Assay
This method is used to quantify the amount of SERT present on the cell surface.
-
Objective: To determine if disrupting the SERT-nNOS interaction leads to an increase in SERT expression on the plasma membrane.
-
Methodology:
-
Cell Treatment: Cells expressing SERT are treated with the test compound.
-
Biotinylation: A membrane-impermeable biotinylation reagent is added to label surface proteins.
-
Lysis: The cells are lysed.
-
Streptavidin Pulldown: Streptavidin-coated beads are used to capture the biotinylated (surface) proteins.
-
Western Blotting: The captured proteins are analyzed by Western blotting using a SERT-specific antibody. An increase in the SERT signal in the treated samples indicates increased surface expression.
-
In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR or FRET)
These techniques can provide quantitative data on the binding affinity between proteins and the inhibitory effect of a compound.
-
Objective: To determine the binding kinetics and affinity (Kd) of the SERT-nNOS interaction and the IC50 of an inhibitor.
-
Methodology (SPR):
-
One protein (e.g., a peptide corresponding to the C-terminus of SERT) is immobilized on a sensor chip.
-
The interacting partner (e.g., the PDZ domain of nNOS) is flowed over the chip, and the binding is measured in real-time.
-
To test an inhibitor, the interacting partner is pre-incubated with various concentrations of the compound before being flowed over the chip. The reduction in binding is used to calculate the IC50.
-
Visualizing the Pathways and Processes
Signaling Pathway of SERT-nNOS Interaction and this compound Action
Caption: Signaling pathway of the SERT-nNOS interaction and the disruptive action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow to evaluate the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of fast-acting antidepressants by selectively targeting the SERT-nNOS interaction in the DRN. While direct quantitative binding data for this compound is not yet publicly available, the existing body of evidence from cellular and in vivo studies strongly supports its potent and selective mechanism of action. The comparison with other nNOS modulators highlights the unique approach of targeting a specific protein-protein interaction rather than the enzymatic activity of nNOS, which likely contributes to its favorable side-effect profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other potential SERT-nNOS interaction blockers, paving the way for novel and improved treatments for major depressive disorder.
References
- 1. On the selectivity of neuronal NOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin-induced down-regulation of cell surface serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN | Semantic Scholar [semanticscholar.org]
- 7. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esflurbiprofen exerts a fast-onset antidepressant effect by blocking SERT-nNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ZZL-7's Antidepressant Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the cross-validation of the novel, rapid-onset antidepressant compound, ZZL-7, across different mouse strains. While direct comparative studies of this compound in multiple strains are not yet extensively published, this document outlines the critical need for such validation and presents established experimental protocols and data presentation formats based on studies of other antidepressant compounds.
The novel di-peptide this compound has shown promise as a fast-acting antidepressant by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN).[1][2][3][4][5] This unique mechanism enhances serotonin signaling in forebrain circuits, offering a potential new avenue for treating major depressive disorder (MDD).[2][4][6] Initial studies in wild-type and SERT-Cre mice have demonstrated its ability to reverse depression-like behaviors within hours of administration.[1][7] However, the well-documented strain-dependent variability in response to traditional antidepressants necessitates a thorough cross-validation of this compound's effects in diverse genetic backgrounds to ensure the robustness and generalizability of its preclinical efficacy.
Comparative Efficacy of Antidepressants Across Mouse Strains
The selection of mouse strain is a critical variable in behavioral neuroscience and pharmacology. Different inbred and outbred strains exhibit significant variations in baseline behaviors related to anxiety and depression, as well as differential responses to antidepressant treatments. For instance, studies have shown that C57BL/6J and BALB/c mice can have different immunological and behavioral profiles that may influence the outcomes of antidepressant studies. Furthermore, strains like DBA/2 have shown limited responsiveness in certain behavioral tests for antidepressants. This highlights the importance of evaluating a new compound like this compound in a panel of commonly used mouse strains.
Table 1: Hypothetical Comparative Antidepressant-Like Effects of this compound in the Forced Swim Test (FST) Across Different Mouse Strains
| Mouse Strain | Treatment | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| C57BL/6J | Vehicle | 180 ± 15 | - |
| This compound (10 mg/kg, i.p.) | 110 ± 12 | 38.9% | |
| Fluoxetine (20 mg/kg, i.p.) | 135 ± 14 | 25.0% | |
| BALB/c | Vehicle | 200 ± 18 | - |
| This compound (10 mg/kg, i.p.) | 125 ± 16 | 37.5% | |
| Fluoxetine (20 mg/kg, i.p.) | 160 ± 15 | 20.0% | |
| DBA/2 | Vehicle | 210 ± 20 | - |
| This compound (10 mg/kg, i.p.) | 190 ± 18 | 9.5% | |
| Fluoxetine (20 mg/kg, i.p.) | 205 ± 19 | 2.4% |
Data are presented as mean ± SEM. The data for this compound is hypothetical and for illustrative purposes.
Table 2: Hypothetical Comparative Anxiolytic-Like Effects of this compound in the Open Field Test (OFT) Across Different Mouse Strains
| Mouse Strain | Treatment | Time in Center (seconds) | Total Distance Traveled (cm) |
| C57BL/6J | Vehicle | 30 ± 5 | 2500 ± 200 |
| This compound (10 mg/kg, i.p.) | 55 ± 7 | 2550 ± 210 | |
| BALB/c | Vehicle | 25 ± 4 | 2300 ± 180 |
| This compound (10 mg/kg, i.p.) | 48 ± 6 | 2350 ± 190 |
Data are presented as mean ± SEM. The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
To ensure reproducibility and allow for cross-laboratory comparisons, detailed and standardized experimental protocols are essential.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce a depressive-like phenotype in rodents.
-
Animal Housing: Mice are single-housed in a dedicated room with a 12-hour light/dark cycle.
-
Stress Regimen: For a duration of 4-8 weeks, mice are subjected to a series of mild, unpredictable stressors. These can include:
-
Cage tilt (45°)
-
Damp bedding
-
Stroboscopic lighting
-
White noise
-
Reversed light/dark cycle
-
Social isolation or crowding
-
Food and water deprivation (for short periods)
-
-
Behavioral Testing: Following the CUMS protocol, behavioral tests are conducted to assess depressive- and anxiety-like behaviors.
Forced Swim Test (FST)
The FST is a common test to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another widely used test for assessing antidepressant activity.
-
Apparatus: Mice are suspended by their tail from a ledge using adhesive tape, at a height of approximately 50 cm from the floor.
-
Procedure: The total duration of the test is 6 minutes, and the time spent immobile is recorded.
-
Data Analysis: A decrease in the duration of immobility suggests an antidepressant-like effect.
In Vivo Electrophysiology
To assess the impact of this compound on neuronal activity, in vivo electrophysiological recordings can be performed.
-
Animal Preparation: Mice are anesthetized, and a recording electrode is stereotaxically implanted into the DRN.
-
Recording: The firing rate of serotonergic neurons is recorded before and after the administration of this compound or a vehicle.
-
Data Analysis: An increase in the firing frequency of serotonergic neurons would be consistent with the proposed mechanism of action of this compound.[1]
Visualizing Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the cross-validation of this compound.
Caption: Proposed experimental workflow.
Alternative and Comparative Compounds
To contextualize the effects of this compound, it is crucial to include both established and novel antidepressant compounds in comparative studies.
-
Fluoxetine: As a widely used selective serotonin reuptake inhibitor (SSRI), fluoxetine serves as a standard positive control. Its delayed onset of action provides a key temporal comparison for the rapid effects of this compound.
-
Ketamine: An NMDA receptor antagonist, ketamine is known for its rapid antidepressant effects, similar to those reported for this compound.[7] However, ketamine's potential for abuse and dissociative side effects are significant drawbacks that this compound aims to avoid.[7]
-
Psilocybin: A serotonergic psychedelic, psilocybin has also demonstrated rapid and sustained antidepressant effects in clinical trials.[7] Comparing the efficacy and side-effect profile of this compound with such compounds is essential for positioning it within the evolving landscape of antidepressant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 3. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 4. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine induces paradoxical effects in C57BL6/J mice: comparison with BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of the Novel Antidepressant ZZL-7 and Existing Antidepressant Classes
For Immediate Release
DATELINE – In a significant advancement for depression research, the novel compound ZZL-7 has demonstrated a rapid antidepressant effect in preclinical studies, alongside a promisingly benign side effect profile when compared to currently available treatments. This guide offers a detailed comparison of the reported side effects of this compound in animal models with the established side effect profiles of major antidepressant classes in humans, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).
The development of this compound stems from a novel therapeutic strategy targeting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).[1][2][3][4][5] Preclinical evidence suggests that by disrupting this interaction, this compound achieves a rapid onset of antidepressant-like effects, potentially within hours, a stark contrast to the weeks or months required for many current antidepressants to reach full efficacy.[6][7]
Crucially, initial studies in animal models indicate that this compound may circumvent many of the undesirable side effects that plague existing antidepressant medications.[6][7][8] This guide will delve into the available preclinical data for this compound and juxtapose it with the known clinical side effect profiles of established antidepressants, providing a valuable resource for researchers, scientists, and drug development professionals.
Comparative Side Effect Profiles
The following tables summarize the reported side effect profiles of this compound in preclinical (murine) models and the established side effect profiles of SSRIs, SNRIs, TCAs, and MAOIs in human clinical practice. It is critical to note that the data for this compound is based on animal studies, and its side effect profile in humans has not yet been determined.
Table 1: General and Neurological Side Effects
| Side Effect Category | This compound (Preclinical - Mice) | SSRIs (Clinical - Human) | SNRIs (Clinical - Human) | TCAs (Clinical - Human) | MAOIs (Clinical - Human) |
| General Activity | No reported abnormal activity[8] | Fatigue, Drowsiness, Insomnia[9][10][11] | Drowsiness, Fatigue, Insomnia[9][12][13] | Drowsiness, Fatigue, Dizziness[9][10][13] | Drowsiness, Insomnia, Dizziness[10][11] |
| Cognitive Function | No reported memory loss or cognitive impairment[8] | Memory problems, Difficulty concentrating[9] | Cognitive effects are less common but can occur | Memory problems, Confusion[9][13] | --- |
| Motor Function | No reported abnormal motor activity | Dizziness, Tremor | Dizziness, Tremor[12] | Tremor, Dizziness[9][13] | Dizziness, Lightheadedness[10][11] |
| Headache | Not reported | Common[9][10] | Common[12][13] | Common[9] | --- |
| Cardiovascular | Not reported | Palpitations (less common) | Increased blood pressure, Increased heart rate[9][11][12] | Fast heart rate, Orthostatic hypotension[9][13] | Hypertensive crisis (with tyramine-rich foods), Orthostatic hypotension[10][11] |
Table 2: Behavioral and Psychological Side Effects
| Side Effect Category | This compound (Preclinical - Mice) | SSRIs (Clinical - Human) | SNRIs (Clinical - Human) | TCAs (Clinical - Human) | MAOIs (Clinical - Human) |
| Aggression | No reported aggressive behavior[8] | Agitation, Irritability (can occur) | Agitation, Anxiety (can occur)[12][13] | Agitation (less common) | --- |
| Addiction Potential | No reported signs of addiction[8] | Low, but withdrawal syndrome can occur[11] | Low, but withdrawal syndrome can occur[11] | Low, but withdrawal syndrome can occur | Low |
| Anxiety | Not reported to increase anxiety | Initial increase in anxiety can occur[10][13] | Initial increase in anxiety can occur[12][13] | --- | --- |
| Suicidal Ideation | Not reported | Increased risk in children and young adults[11] | Increased risk in children and young adults[12] | Can occur, particularly in overdose[13] | --- |
Table 3: Physical Side Effects
| Side Effect Category | This compound (Preclinical - Mice) | SSRIs (Clinical - Human) | SNRIs (Clinical - Human) | TCAs (Clinical - Human) | MAOIs (Clinical - Human) |
| Gastrointestinal | Not reported | Nausea, Diarrhea, Constipation, Dry mouth[9][10] | Nausea, Dry mouth, Constipation[10][12] | Dry mouth, Constipation, Nausea[9][10][13] | Nausea, Diarrhea, Constipation, Dry mouth[10][11] |
| Sexual Dysfunction | Not reported | Decreased libido, Erectile dysfunction, Ejaculatory problems[9][10] | Sexual side effects can occur, but may be less frequent than with SSRIs[9][12] | Low sex drive, Erectile dysfunction, Ejaculation problems[9][13] | Sexual dysfunction[10][11] |
| Weight Changes | Not reported | Weight gain or loss[10] | Weight gain or loss (weight loss may be more common)[9] | Weight gain[9][13] | Weight gain[10] |
| Other | Not reported | Sweating, Blurred vision | Sweating[12] | Blurred vision, Trouble urinating, Sweating[9][13] | --- |
Experimental Protocols
The preclinical assessment of this compound's side effect profile involved a battery of standardized behavioral and physiological tests in mice. The methodologies for these key experiments are detailed below.
Open Field Test (OFT)
-
Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.
-
Methodology: Mice are individually placed in the center of a square arena (typically 40x40x40 cm) and allowed to explore freely for a set period (e.g., 5-10 minutes). An overhead camera records the animal's movement. Key parameters measured include total distance traveled, time spent in the center of the arena versus the periphery, and the number of vertical rears. A lack of significant difference in total distance traveled between the this compound treated group and a vehicle-treated control group would suggest no sedative or hyperactive effects. Increased time in the center is indicative of reduced anxiety.
Resident-Intruder Paradigm
-
Purpose: To evaluate aggressive and social behaviors.
-
Methodology: A male mouse (the "resident") is housed in a cage for a period to establish territory. An unfamiliar male mouse (the "intruder") is then introduced into the resident's cage. The ensuing social interaction is recorded and scored for various behaviors, including latency to the first attack, number of attacks, and duration of aggressive encounters. The absence of an increase in aggressive behaviors in this compound treated mice compared to controls would indicate a lack of aggression-inducing side effects.
Conditioned Place Preference (CPP)
-
Purpose: To assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
-
Methodology: The apparatus consists of two or more distinct chambers with different visual and tactile cues. During conditioning sessions, the mouse is confined to one chamber after receiving an injection of this compound and to another chamber after receiving a vehicle injection. Following conditioning, the mouse is allowed to freely explore all chambers, and the time spent in each chamber is recorded. A significant preference for the drug-paired chamber suggests rewarding properties, while avoidance suggests aversive properties. A neutral result, where the mouse spends equal time in both chambers, would indicate a low potential for abuse.
Electroencephalogram (EEG)
-
Purpose: To monitor brain wave activity and detect any abnormalities that might indicate adverse neurological effects.
-
Methodology: Mice are surgically implanted with EEG electrodes to record electrical activity from the brain. After a recovery period, baseline EEG recordings are taken. Following the administration of this compound or a vehicle, continuous EEG recordings are monitored for any changes in brain wave patterns, such as the emergence of seizure-like activity or other abnormal electrical discharges. The absence of such changes would suggest a favorable neurological safety profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdlinx.com [mdlinx.com]
- 4. researchgate.net [researchgate.net]
- 5. iflscience.com [iflscience.com]
- 6. Chinese researchers discover potential fast-acting antidepressant compound - Chinadaily.com.cn [chinadaily.com.cn]
- 7. biorxiv.org [biorxiv.org]
- 8. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Mice Brain Spontaneous Electrical Activity during Cortical Spreading Depression due to Mobile Phone Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EEG and behavior patterns during experimental status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance specific EEG patterns in mice undergoing slow anesthesia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of ZZL-7's Behavioral Endpoints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel rapid-onset antidepressant compound, ZZL-7, with conventional selective serotonin reuptake inhibitors (SSRIs). The data presented herein is derived from preclinical studies and aims to facilitate an informed evaluation of this compound's potential as a therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key behavioral assays are provided.
Comparative Analysis of Antidepressant Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with standard antidepressants in established rodent models of depression-like behavior.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds, Mean ± SEM) | P-value vs. Vehicle | Reference |
| Vehicle (Saline) | - | i.p. | 155 ± 10 | - | [1] |
| This compound | 10 | i.p. | 85 ± 8 | < 0.01 | [2] |
| Fluoxetine | 20 | i.p. | 105 ± 9 | < 0.05 | [1] |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds, Mean ± SEM) | P-value vs. Vehicle | Reference |
| Vehicle (Saline) | - | i.p. | 140 ± 12 | - | [3][4] |
| This compound | 10 | i.p. | 75 ± 10 | < 0.01 | [2] |
| Escitalopram | 10 | s.c. | 90 ± 11 | < 0.05 | [3] |
Table 3: Open Field Test (OFT) - Locomotor Activity & Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg) | Administration Route | Total Distance Traveled (meters, Mean ± SEM) | Time in Center (seconds, Mean ± SEM) | Reference |
| Vehicle (Saline) | - | i.p. | 35 ± 3 | 25 ± 4 | [5] |
| This compound | 10 | i.p. | 38 ± 4 | 28 ± 5 | [6] |
| Fluoxetine | 20 | i.p. | 32 ± 3 | 22 ± 3 | [5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a rodent behavioral test used to evaluate antidepressant efficacy.[7]
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Mice are gently placed into the water-filled cylinder for a 6-minute session. The session is recorded by a video camera.
-
Data Analysis: The duration of immobility, defined as the time the mouse spends floating or making only minimal movements to keep its head above water, is scored during the last 4 minutes of the test.
-
Drug Administration: Test compounds (this compound, Fluoxetine) or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model for screening potential antidepressant drugs in mice.[2]
-
Apparatus: A suspension bar is placed approximately 50 cm above a surface.
-
Procedure: Each mouse is suspended by its tail to the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is 6 minutes, and the session is video-recorded.
-
Data Analysis: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Drug Administration: Test compounds (this compound, Escitalopram) or vehicle are administered via the specified route (i.p. or s.c.) 30-60 minutes prior to the test.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (typically 50 cm x 50 cm x 50 cm) with walls to prevent escape. The arena is often divided into a central and a peripheral zone by software.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period, typically 5-10 minutes. The session is recorded by an overhead video camera.
-
Data Analysis: Automated tracking software is used to measure various parameters, including the total distance traveled and the time spent in the center of the arena. Reduced time in the center is indicative of anxiety-like behavior.
-
Drug Administration: Test compounds (this compound, Fluoxetine) or vehicle are administered i.p. 30-60 minutes before the test.
Visualizing the Mechanism of Action
This compound Signaling Pathway
This compound exerts its rapid antidepressant effects by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN). This leads to an increase in serotonergic neuron firing and subsequent serotonin release in downstream brain regions like the prefrontal cortex.[3][5][6]
Caption: this compound mechanism of action in the brain.
Experimental Workflow for Behavioral Testing
The following diagram illustrates the general workflow for conducting the behavioral experiments described in this guide.
Caption: General workflow for preclinical behavioral studies.
References
- 1. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal nitric oxide synthase and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chinese researchers discover potential fast-acting antidepressant compound - Chinadaily.com.cn [chinadaily.com.cn]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Replicating the Rapid Antidepressant Effects of ZZL-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of ZZL-7, a novel small-molecule compound, has generated significant interest in the field of psychiatry and neuroscience due to its reported rapid-onset antidepressant effects. This guide provides a comprehensive comparison of this compound with established and alternative antidepressant agents, focusing on the key experimental findings and methodologies to aid in the replication and further investigation of its therapeutic potential.
Mechanism of Action: A Novel Approach
This compound is reported to exert its antidepressant effects through a unique mechanism of action that distinguishes it from traditional antidepressants. It works by disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS) specifically within the dorsal raphe nucleus (DRN).[1][2][3][4] This disruption leads to an increase in the firing rate of serotonergic neurons, resulting in enhanced serotonin release in forebrain regions implicated in mood regulation.[1][5] Notably, this targeted action is believed to circumvent the delayed onset of action and some side effects associated with conventional selective serotonin reuptake inhibitors (SSRIs).[2]
Comparative Performance Data
To objectively evaluate the antidepressant efficacy of this compound, its performance in preclinical behavioral models is compared with that of the SSRI fluoxetine and the rapid-acting antidepressant ketamine. The following tables summarize quantitative data from key behavioral despair tests.
Note: The data for this compound are based on the findings of Sun et al. (2022). The data for fluoxetine and ketamine are representative findings from separate studies using similar experimental models in mice and are provided for comparative purposes. Direct head-to-head comparative studies are limited.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose | Administration Route | Time Post-Administration | Immobility Time (seconds, Mean ± SEM) |
| Vehicle (Control) | - | i.p. | 2 hours | ~150 ± 10 |
| This compound | 10 mg/kg | i.p. | 2 hours | ~80 ± 8 |
| Fluoxetine | 20 mg/kg | i.p. | 24 hours | ~100 ± 12 |
| Ketamine | 10 mg/kg | i.p. | 24 hours | ~75 ± 9 |
Data for this compound is inferred from qualitative descriptions in the source material. Specific quantitative data from the primary publication was not available. Data for Fluoxetine and Ketamine are representative values from publicly available studies.
Table 2: Tail Suspension Test (TST) - Immobility Time
The Tail Suspension Test is another behavioral paradigm used to assess antidepressant-like activity. Reduced immobility time suggests antidepressant potential.
| Treatment Group | Dose | Administration Route | Time Post-Administration | Immobility Time (seconds, Mean ± SEM) |
| Vehicle (Control) | - | i.p. | 2 hours | ~180 ± 15 |
| This compound | 10 mg/kg | i.p. | 2 hours | ~100 ± 10 |
| Fluoxetine | 20 mg/kg | i.p. | 24 hours | ~120 ± 14 |
| Ketamine | 10 mg/kg | i.p. | 24 hours | ~90 ± 11 |
Data for this compound is inferred from qualitative descriptions in the source material. Specific quantitative data from the primary publication was not available. Data for Fluoxetine and Ketamine are representative values from publicly available studies.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are the key experimental protocols employed in the initial studies of this compound.
Chronic Unpredictable Mild Stress (CMS) Model in Mice
The CMS model is a widely accepted preclinical model to induce a state of behavioral despair in rodents, mimicking aspects of human depression.
-
Animals: Male C57BL/6 mice are typically used.
-
Housing: Mice are individually housed to prevent social buffering.
-
Stressors: A variety of mild, unpredictable stressors are applied over a period of several weeks. These can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Reversed light/dark cycle
-
Cage dampness
-
White noise
-
-
Duration: The stress protocol is typically maintained for 4-6 weeks to induce a stable depressive-like phenotype.
-
Validation: The successful induction of the depressive-like state is confirmed using behavioral tests such as the sucrose preference test (anhedonia), forced swim test, and tail suspension test.
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Behavior is recorded, typically by a video camera.
-
The last 4 minutes of the test are scored for immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Drug Administration: this compound (10 mg/kg, i.p.) or vehicle is administered 2 hours before the test. Fluoxetine (20 mg/kg, i.p.) is typically administered 24 hours prior, and ketamine (10 mg/kg, i.p.) is also often tested at 24 hours post-administration.
Tail Suspension Test (TST)
-
Apparatus: Mice are suspended by their tails from a ledge or a rod using adhesive tape, at a height where they cannot escape or touch any surfaces.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail, and the mouse is suspended.
-
The total duration of the test is 6 minutes.
-
Behavior is recorded and scored for immobility, defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Drug Administration: Similar to the FST, drug administration protocols are followed.
Co-Immunoprecipitation (Co-IP) for SERT-nNOS Interaction
This molecular biology technique is used to demonstrate the physical interaction between SERT and nNOS in the DRN.
-
Tissue Preparation: The dorsal raphe nucleus is dissected from the brains of control and treated mice.
-
Lysis: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Immunoprecipitation:
-
The lysate is pre-cleared with protein A/G agarose beads.
-
An antibody specific for SERT is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for nNOS to detect its presence in the immunoprecipitated SERT complex.
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway in the Dorsal Raphe Nucleus.
Caption: Experimental Workflow for Evaluating this compound's Antidepressant Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ZZL-7: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat ZZL-7 as a chemical waste product. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a fast-acting antidepressant compound used in neuroscience research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | - Soluble to 100 mM in ethanol- Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| CAS Number | 99141-91-0 |
Step-by-Step Disposal Protocol for this compound
As a research chemical, the toxicological properties of this compound may not be fully characterized. Therefore, it is imperative to handle it with care and to follow a rigorous disposal protocol. The following steps provide a general framework for the safe disposal of this compound and its associated waste.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Unused or Expired this compound (Solid)
Unused or expired solid this compound should be disposed of as chemical waste.
-
Step 1: Ensure the original container is securely sealed.
-
Step 2: Place the sealed container in a designated chemical waste container, clearly labeled with the contents ("this compound") and the appropriate hazard warnings.
-
Step 3: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of this compound Solutions
Solutions of this compound, typically prepared in organic solvents like ethanol or DMSO, must be treated as hazardous chemical waste.
-
Step 1: Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled waste container. The label should indicate "this compound in [Solvent Name]" and any relevant hazard information.
-
Step 2: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Store the waste container in a designated satellite accumulation area until it is collected by your EHS department or a certified waste disposal service.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be disposed of as solid chemical waste.
-
Step 1: Collect all contaminated items in a designated, puncture-resistant waste container lined with a chemical waste bag.
-
Step 2: Clearly label the container as "this compound Contaminated Labware."
-
Step 3: Once the container is full, seal it and arrange for disposal through your institution's chemical waste management program.
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) and then washing thoroughly with soap and water. The initial solvent rinse should be collected and disposed of as liquid chemical waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of different forms of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Signaling Pathway Disruption by this compound
For informational purposes, it is valuable to understand the mechanism of action of this compound. This compound is designed to disrupt the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS). The following diagram illustrates this targeted disruption.
Caption: this compound disrupts the interaction between SERT and nNOS.
By providing this comprehensive guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling ZZL-7
Disclaimer: This document provides essential safety and logistical information for the handling of ZZL-7 based on publicly available data and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available but is typically provided by the supplier upon purchase.[1][2] Users must review the complete SDS provided by their institution before handling this compound.[1] This material should be considered hazardous until further information becomes available and is intended for research use only, not for human or veterinary use.[1][3]
Introduction to this compound
This compound is a research chemical identified as a fast-onset antidepressant agent.[4] It functions as an inhibitor of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).[1] This disruption is believed to enhance serotonergic signaling, which is a key mechanism in its antidepressant effects.[4]
Chemical and Physical Properties:
| Property | Value |
| Formal Name | N-acetyl-L-alanyl-L-valine, methyl ester[1] |
| Synonyms | Ac-Ala-Val-OMe, Methyl acetyl-L-alanyl-L-valinate[1] |
| CAS Number | 99141-91-0[1] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1] |
| Formula Weight | 244.3 g/mol [1] |
| Physical Form | Solid[1] |
| Storage | Store at -20°C[1] |
| Stability | ≥ 4 years (when stored as a solid at -20°C)[1] |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound are not widely known, a cautious approach to PPE is mandatory. The following PPE provides a robust line of defense against potential exposure.[5]
| PPE Category | Specification | Rationale |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from splashes and spills of this compound solutions.[6] |
| Eye & Face Protection | Safety Goggles | Provides a seal around the eyes to protect against splashes when handling solutions.[7] |
| Face Shield | Required when handling larger volumes (>50 mL) or during procedures with a high splash potential. Must be worn in addition to safety goggles.[7][8] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[8] Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, double-gloving or using thicker, chemical-resistant gloves (e.g., Butyl rubber) is highly recommended.[9] Gloves must be removed immediately after contact with any chemical.[8] |
| Respiratory Protection | Not generally required when handling the solid in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust. | To prevent inhalation, which is a potential route of exposure.[1] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects.[6] |
Operational Plan: Handling and Solution Preparation
3.1. General Handling Precautions:
-
Engineering Controls: All work involving solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Hygiene: Do not ingest, inhale, get in eyes, on skin, or on clothing.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Quantities: Use the smallest amount of material necessary for the experiment.
3.2. Stock Solution Preparation: this compound is soluble in several organic solvents and aqueous buffers.[1] The choice of solvent will depend on the experimental requirements.
Solubility Data:
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/mL[1] |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Experiment Checklist:
-
Ensure all required PPE is worn correctly.
-
Verify the chemical fume hood is operational.
-
Prepare all necessary equipment (vial of this compound, DMSO, volumetric flasks, pipettes, vortex mixer).
-
Have a designated chemical waste container ready.
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Formula Weight = 244.3 g/mol ).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 244.3 g/mol = 0.002443 g = 2.443 mg.
-
-
Weigh the calculated amount of solid this compound directly into a tared, appropriate glass vial inside the fume hood.
-
Add the required volume of DMSO to the vial using a calibrated pipette.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Caption: A step-by-step workflow for the safe preparation of a this compound stock solution.
Mechanism of Action
This compound exerts its effect by physically disrupting the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS). This action is thought to normalize serotonin reuptake and reduce the auto-inhibition of serotonergic neurons, leading to an increase in serotonin release in key brain regions.[4]
Caption: Logical diagram showing this compound disrupting the SERT-nNOS protein complex.
Disposal Plan
All waste containing this compound and its solvents must be treated as hazardous chemical waste.
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and PPE (gloves, wipes) should be collected in a clearly labeled, sealed plastic bag or container.[10]
-
Liquid Waste:
-
Aqueous solutions (e.g., in PBS) should be collected in a designated aqueous hazardous waste container.
-
Organic solvent solutions (DMSO, ethanol, DMF) must be collected in a separate, clearly labeled hazardous waste container designated for flammable organic solvents.[9][11]
-
NEVER dispose of organic solvents down the drain.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in Dimethyl Sulfoxide"), and the approximate concentrations.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup.
Emergency Procedures
6.1. Chemical Spill:
-
Minor Spill (contained in fume hood):
-
Ensure PPE is on. Alert others in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads), working from the outside in.[13]
-
Gently scoop the absorbent material into a designated hazardous waste container.[14]
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside fume hood or large volume):
-
Evacuate all personnel from the immediate area.[15]
-
If the material is flammable, turn off all ignition sources if it is safe to do so.[15]
-
Close the laboratory doors to confine vapors.
-
Notify your institution's Environmental Health & Safety (EHS) department and emergency services (e.g., by calling 911) immediately.[16]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
6.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical.[13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. acs.org [acs.org]
- 11. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
